Product packaging for Boc-L-2-aminobutanoic acid(Cat. No.:CAS No. 34306-42-8)

Boc-L-2-aminobutanoic acid

Cat. No.: B558399
CAS No.: 34306-42-8
M. Wt: 203.24 g/mol
InChI Key: PNFVIPIQXAIUAY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-L-2-aminobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-Abu-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B558399 Boc-L-2-aminobutanoic acid CAS No. 34306-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFVIPIQXAIUAY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373147
Record name Boc-Abu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34306-42-8
Record name (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34306-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034306428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-Abu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-2-aminobutanoic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to Boc-L-2-aminobutanoic acid. This N-protected amino acid is a crucial building block in peptide synthesis and plays a significant role in the development of novel therapeutics and bioactive molecules.

Core Chemical Properties and Structure

This compound, systematically known as (2S)-2-(tert-butoxycarbonylamino)butanoic acid, is a derivative of the non-proteinogenic amino acid L-2-aminobutanoic acid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled peptide bond formation in synthetic chemistry.

Structural Information

The chemical structure of this compound is characterized by a chiral center at the alpha-carbon, an ethyl side chain, a carboxylic acid group, and the N-terminal Boc protecting group.

IdentifierValue
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid[1]
Synonyms Boc-L-Abu-OH, Boc-L-alpha-aminobutyric acid[2]
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [3]
CAS Number 34306-42-8[3]
InChI Key PNFVIPIQXAIUAY-LURJTMIESA-N[3]
SMILES CCC(C(=O)O)NC(=O)OC(C)(C)C
Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Appearance White to off-white powder/solid[2]
Melting Point 60-62 °C (for DL-form)[1][4]
Boiling Point 334.5 ± 25.0 °C (Predicted)[1][4]
Solubility Soluble in DMSO (≥ 200 mg/mL)[5]
pKa (Predicted) 4.00 ± 0.10[1]
Optical Rotation +5.3° (c=1.5% in MeOH)[2]
Storage Conditions Store at 0-8 °C for long-term stability[2]. Can be stored at -20°C for up to 3 years as a powder. In solvent, storage at -80°C is recommended for up to 6 months[5].

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analytical characterization of this compound, as well as its application in peptide synthesis.

Synthesis of this compound

The most common method for the synthesis of this compound involves the protection of the amino group of L-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-2-aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-2-aminobutanoic acid in a solution of sodium hydroxide in methanol.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution while stirring.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 48 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.[1]

  • Adjust the pH of the remaining aqueous solution to 2-3 with 1N HCl.[1]

  • Extract the product into ethyl acetate.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-DL-2-aminobutanoic acid.[1]

Synthesis_Workflow cluster_synthesis Synthesis L-2-aminobutanoic_acid L-2-aminobutanoic acid Dissolution Dissolve in NaOH/Methanol L-2-aminobutanoic_acid->Dissolution Cooling Cool to 0°C Dissolution->Cooling Boc_Addition Add Boc₂O Cooling->Boc_Addition Reaction Stir at RT for 48h Boc_Addition->Reaction Concentration Concentrate Reaction->Concentration Acidification Acidify with HCl Concentration->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Final_Product Crude Boc-L-2- aminobutanoic acid Drying->Final_Product SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis Cycle Start Resin with Boc-AA Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection for next AA Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage on completion Final_Peptide Purified Peptide Cleavage->Final_Peptide

References

The Versatile Role of Boc-L-2-Aminobutanoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – Boc-L-2-aminobutanoic acid, a non-proteinogenic α-amino acid derivative, has emerged as a crucial chiral building block in the landscape of organic synthesis. Its unique structural features and versatile reactivity have positioned it as an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the core applications of this compound, with a focus on its role in peptide synthesis and as a chiral ligand in asymmetric catalysis. Detailed experimental protocols, quantitative data, and visual workflows are presented to offer a comprehensive resource for the scientific community.

Core Application: A Protected Building Block in Peptide Synthesis

The primary and most widespread application of this compound is as a protected amino acid in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS)[1]. The tert-butoxycarbonyl (Boc) group serves as a robust and temporary protecting group for the α-amino functionality. This protection is critical to prevent undesired side reactions and to ensure the controlled, sequential formation of amide bonds, thereby enabling the construction of complex peptide chains[1].

The incorporation of the non-proteinogenic 2-aminobutanoic acid residue can significantly enhance the pharmacological properties of synthetic peptides. By introducing this unnatural amino acid, medicinal chemists can improve metabolic stability, modulate bioavailability, and fine-tune the binding affinity of peptide-based drug candidates to their biological targets[1]. This strategy has been successfully employed in the synthesis of inhibitors for various enzymes, including Hepatitis C virus NS3 protease and cathepsin C[1].

Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc strategy in SPPS involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is anchored to a solid support. The general workflow is depicted below:

Boc-SPPS_Workflow start Start: Resin with Linker deprotection1 Boc Deprotection (e.g., TFA) start->deprotection1 neutralization1 Neutralization (e.g., DIEA) deprotection1->neutralization1 coupling1 Coupling: This compound + Coupling Reagent neutralization1->coupling1 wash1 Wash coupling1->wash1 repeat Repeat Cycle: Deprotection, Neutralization, Coupling, Wash wash1->repeat cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) repeat->cleavage After final coupling purification Purification of Peptide cleavage->purification end Final Peptide purification->end

Boc-Solid Phase Peptide Synthesis Workflow
Quantitative Data in Peptide Coupling Reactions

The efficiency of coupling reactions involving this compound is a critical parameter in peptide synthesis. The following table summarizes representative quantitative data from a microwave-assisted solution-phase peptide synthesis.

Reactant 1Reactant 2ProductCoupling ConditionsYield (%)Purity (%)Reference
This compoundH-Phe-Ile-OMeBoc-Abu-Phe-Ile-OMeMW-assisted, H₂O, TBTU, HOBt, DIEA, 60°C8398[1]

Advanced Application: A Chiral Ligand in Asymmetric Catalysis

Beyond its role in peptide chemistry, this compound has demonstrated utility as a chiral ligand in transition metal-catalyzed reactions, particularly in palladium(II)-catalyzed C-H functionalization[1]. The inherent chirality of the amino acid can be transferred to the product of the catalytic reaction, enabling the synthesis of enantioenriched molecules. This application expands the utility of this building block from a stoichiometric reagent to a catalyst component that can induce asymmetry.

Logical Relationship in Asymmetric Catalysis

The fundamental principle of using this compound as a chiral ligand is the formation of a chiral catalyst complex that preferentially catalyzes the formation of one enantiomer of the product over the other.

Asymmetric_Catalysis_Logic ligand This compound (Chiral Ligand) catalyst Chiral Metal Complex (Active Catalyst) ligand->catalyst metal Metal Precursor (e.g., Pd(OAc)2) metal->catalyst product Enantioenriched Product catalyst->product substrates Prochiral Substrates substrates->product

Role as a Chiral Ligand in Catalysis
Performance in Pd-Catalyzed C-H Olefination

The effectiveness of Boc-protected amino acids as chiral ligands in a Palladium(II)-catalyzed enantioselective C-H olefination of diphenylacetic acids has been evaluated. The following table presents a comparison of various Boc-protected amino acid ligands in this transformation.

LigandYield (%)Enantiomeric Excess (% ee)Reference
Boc-Ala-OH4654[1]
Boc-Abu-OH 51 67 [1]
Boc-Nva-OH6361[1]
Boc-Nle-OH5981[1]
Boc-Val-OH3993[1]
Boc-Ser(Bzl)-OH6191[1]
Boc-Phe-OH2593[1]

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (Manual)

This protocol is a generalized procedure and may require optimization for specific peptide sequences.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, isopropanol, and DCM.

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM.

  • Coupling: Add a pre-activated solution of this compound (typically 3-4 equivalents) to the resin. Pre-activation can be achieved using coupling reagents such as HBTU/HOBt or DIC/HOBt in a suitable solvent like N,N-dimethylformamide (DMF). Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Cleavage: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

General Procedure for Pd(II)-Catalyzed Enantioselective C-H Olefination

The following is a general procedure based on reported methodologies for C-H olefination using mono-N-protected amino acid ligands.

  • Reaction Setup: To a reaction vessel, add the diphenylacetic acid substrate (1 equivalent), the olefin (1.5-2 equivalents), Pd(OAc)₂ (5-10 mol%), this compound (10-20 mol%), and a base (e.g., KHCO₃ or Ag₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent (e.g., hexafluorobenzene or toluene).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the isolated product and the enantiomeric excess using chiral HPLC analysis.

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis. Its primary role as a protected non-proteinogenic amino acid allows for the synthesis of modified peptides with enhanced therapeutic potential. Furthermore, its application as a chiral ligand in asymmetric catalysis opens avenues for the efficient construction of complex chiral molecules. The data and protocols presented in this guide underscore the significance of this compound and provide a valuable resource for its effective utilization in research and development.

References

An In-Depth Technical Guide to Boc-L-2-aminobutanoic Acid: A Non-Proteinogenic Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a pivotal strategy in modern drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability. Among these valuable building blocks, Boc-L-2-aminobutanoic acid (Boc-L-Abu-OH) has emerged as a key component for synthesizing novel peptide analogs with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, and its application in both solid-phase and solution-phase peptide synthesis. The guide includes detailed experimental protocols, a comparative analysis of coupling efficiencies, and methods for purification and characterization. Furthermore, it explores the impact of incorporating L-2-aminobutanoic acid on peptide structure and function, with a focus on its role in modulating specific biological signaling pathways, thereby providing a valuable resource for researchers in peptide chemistry and drug development.

Introduction

Peptides are attractive therapeutic candidates due to their high selectivity and low toxicity. However, their clinical application is often hampered by rapid enzymatic degradation and poor membrane permeability. The strategic incorporation of non-proteinogenic amino acids (NPAAs), which are not found in the 22 naturally occurring amino acids, is a powerful tool to address these challenges.[1] NPAAs can introduce conformational constraints, alter hydrophobicity, and provide resistance to proteolysis, thereby improving the stability, potency, and bioavailability of peptide drugs.[2][3]

This compound, an analog of L-alanine with an ethyl side chain, is a commercially available and widely used NPAA building block.[4][5] Its tert-butyloxycarbonyl (Boc) protecting group makes it highly suitable for established peptide synthesis methodologies.[1][6] This guide will delve into the technical details of utilizing this compound as a strategic tool in the design and synthesis of next-generation peptide therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its influence on the resulting peptide.

PropertyValueReference(s)
CAS Number 34306-42-8[1][7]
Molecular Formula C₉H₁₇NO₄[1][7]
Molecular Weight 203.24 g/mol [1]
Appearance White to off-white powder/crystalline solid[1]
Melting Point 70-74 °C[7]
Optical Rotation +5.3° (c=1.5% in MeOH)[1]
Solubility Soluble in polar organic solvents (e.g., DMF, DCM). Slightly soluble in water.[7]
Storage Conditions 2-8°C, keep in a dark and dry place.[6]

Synthesis of this compound

The most common method for the synthesis of this compound involves the protection of the amino group of L-2-aminobutanoic acid with a tert-butyloxycarbonyl (Boc) group.

General Synthesis Workflow:

L_Abu L-2-aminobutanoic acid Reaction Reaction Mixture L_Abu->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Dioxane) Solvent->Reaction Boc_L_Abu This compound Reaction->Boc_L_Abu Boc protection Purification Purification (Recrystallization or HPLC) Boc_L_Abu->Purification

Figure 1: General workflow for the synthesis of this compound.

A typical procedure involves reacting L-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as sodium bicarbonate, in an anhydrous solvent like tetrahydrofuran (THF) or dioxane.[1] The resulting Boc-protected amino acid is then purified, typically by recrystallization from a mixture of ethyl acetate and hexane, or by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Application in Peptide Synthesis

This compound is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, the peptide chain is assembled stepwise on a solid support resin. The process involves the repeated cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

General Boc-SPPS Cycle:

Resin Resin-Bound Peptide (N-terminal Boc protected) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of this compound (with coupling reagent) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage from Resin (e.g., HF) Washing->Final_Cleavage Final Step Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Figure 2: General workflow for Boc-SPPS incorporating this compound.

Detailed Experimental Protocol for Boc-SPPS:

  • Resin Swelling: The appropriate resin (e.g., Merrifield or PAM resin) is swelled in dichloromethane (DCM) for 30 minutes.[2][6]

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 50% trifluoroacetic acid (TFA) in DCM for 5-30 minutes.[2][6]

  • Washing: The resin is washed with DCM and then isopropanol to remove residual TFA.[2]

  • Neutralization: The protonated N-terminus is neutralized with a 10% solution of diisopropylethylamine (DIEA) in DCM.[8]

  • Coupling: this compound (typically 2-4 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.[9][10]

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling step, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.[2][11]

  • Purification: The crude peptide is purified by preparative RP-HPLC.[4]

Solution-Phase Peptide Synthesis (LPPS)

LPPS is often preferred for the synthesis of shorter peptides or for large-scale production. The principles of protection and coupling are similar to SPPS, but all reactions are carried out in solution.

General LPPS Workflow:

Boc_Abu This compound Reaction Coupling Reaction in Solution Boc_Abu->Reaction Amino_Ester C-terminally protected amino acid/peptide ester Amino_Ester->Reaction Coupling_Reagent Coupling Reagent Coupling_Reagent->Reaction Boc_Dipeptide Boc-protected Dipeptide Reaction->Boc_Dipeptide Deprotection Boc Deprotection (e.g., TFA) Boc_Dipeptide->Deprotection for further elongation Purification Purification Boc_Dipeptide->Purification

Figure 3: General workflow for solution-phase dipeptide synthesis using this compound.

Detailed Experimental Protocol for LPPS (Dipeptide Synthesis):

  • Activation: this compound is dissolved in an appropriate solvent (e.g., DMF or DCM) and activated with a coupling reagent (e.g., DCC, HBTU, or HATU) and an additive (e.g., HOBt).[7][12]

  • Coupling: The C-terminally protected amino acid or peptide (as an ester) is added to the activated this compound solution, along with a base such as DIEA. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.[7]

  • Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. The resulting Boc-protected dipeptide is purified by column chromatography or recrystallization.[7]

  • Deprotection: The Boc group can be removed with TFA to allow for further elongation of the peptide chain.[7]

Coupling Efficiency and Quantitative Data

Coupling ReagentAdditiveBaseSolventProductYield (%)Purity (%)ConditionsReference(s)
TBTUHOBtDIEAH₂OBoc-Abu-Phe-Ile-OMe8398Microwave-assisted, 60°C[1]
PyBOP®---H-Glu-Abu(P)-Leu-OH--Boc-based SPPS[13]

Note: The efficiency of coupling can be influenced by several factors, including steric hindrance of the amino acids being coupled, the reaction solvent, and the specific coupling conditions. For sterically hindered couplings, more powerful reagents like HATU or COMU are often preferred.[9][10]

Purification and Characterization

The purity and identity of peptides containing L-2-aminobutanoic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Purification by Preparative RP-HPLC

Preparative reversed-phase high-performance liquid chromatography is the standard method for purifying synthetic peptides.[4][14]

General Protocol:

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed.

  • Detection: The peptide is detected by UV absorbance at 210-230 nm.

  • Fraction Collection: Fractions containing the desired peptide are collected, analyzed for purity by analytical HPLC, and lyophilized.[4]

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptide and the successful incorporation of the L-2-aminobutanoic acid residue. The α-proton of the aminobutanoic acid residue typically appears as a multiplet in the range of 3.8-4.7 ppm in the ¹H NMR spectrum.[1] The carbonyl carbon of the Boc group appears around 155-160 ppm in the ¹³C NMR spectrum.[1]

Impact on Peptide Structure, Function, and Signaling Pathways

The substitution of a natural amino acid with L-2-aminobutanoic acid can have a profound impact on the peptide's biological activity. The ethyl side chain can alter the peptide's conformation, hydrophobicity, and interaction with its biological target.

Conotoxins and Ion Channel Modulation

Conotoxins, a diverse family of peptides found in the venom of marine cone snails, are potent modulators of ion channels.[15][16] Many conotoxins contain non-proteinogenic amino acids. While direct evidence of L-2-aminobutanoic acid in a specific conotoxin and its effect on a signaling pathway is not extensively documented in readily available literature, the principles of NPAA incorporation in these peptides are well-established for enhancing potency and selectivity. For instance, α-conotoxins are competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[15] The substitution of amino acids in conotoxins can alter their binding affinity and selectivity for different nAChR subtypes.

Hypothetical Signaling Pathway Modulation by an L-2-aminobutanoic Acid-Containing Conotoxin Analog:

cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx opens Conotoxin_Analog Conotoxin Analog (with L-2-aminobutanoic acid) Conotoxin_Analog->nAChR blocks Acetylcholine Acetylcholine Acetylcholine->nAChR binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling Cascade Depolarization->Signaling_Cascade

Figure 4: Hypothetical blockade of a nicotinic acetylcholine receptor signaling pathway by a conotoxin analog containing L-2-aminobutanoic acid.

Neuropeptide Y (NPY) Analogs and GPCR Signaling

Neuropeptide Y is a neurotransmitter that exerts its effects through G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors.[12][17][18] The modification of NPY with non-proteinogenic amino acids is a strategy to develop receptor-subtype-selective analogs. The incorporation of L-2-aminobutanoic acid could influence the binding affinity and efficacy of NPY analogs at these receptors. Activation of these Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium concentrations.[17]

Hypothetical NPY Receptor Signaling Pathway Modulation:

cluster_membrane Cell Membrane NPY_Receptor NPY Receptor (e.g., Y1) G_Protein Gi Protein NPY_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts NPY_Analog NPY Analog (with L-2-aminobutanoic acid) NPY_Analog->NPY_Receptor binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 5: Hypothetical modulation of a Neuropeptide Y receptor signaling pathway by an NPY analog containing L-2-aminobutanoic acid.

Conclusion

This compound is a valuable and versatile building block in the field of peptide chemistry and drug discovery. Its straightforward incorporation into peptides via established synthesis protocols allows for the systematic modification of peptide properties. The introduction of the ethyl side chain of L-2-aminobutanoic acid can lead to enhanced metabolic stability, altered receptor binding affinity, and improved pharmacokinetic profiles. While further research is needed to fully elucidate the specific effects of this non-proteinogenic amino acid on various signaling pathways, the examples of conotoxins and neuropeptide Y analogs highlight the potential for creating novel and potent peptide-based therapeutics. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their efforts to develop the next generation of peptide drugs.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-L-2-aminobutanoic acid, a critical building block in peptide synthesis and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the key processes involved.

Introduction

N-tert-butoxycarbonyl-L-2-aminobutanoic acid (this compound) is a derivative of the non-proteinogenic amino acid L-2-aminobutanoic acid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in stepwise peptide synthesis, preventing unwanted side reactions. The unique ethyl side chain of the aminobutanoic acid residue can influence the conformational properties and biological activity of the resulting peptides, making it a valuable component in the design of novel therapeutics. This guide details a common and efficient method for its preparation and subsequent purification to a high degree of purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-2-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L_Aba L-2-Aminobutanoic Acid Reaction_Vessel Reaction Mixture (0-40 °C, 0.5-4 h) L_Aba->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., Acetone/Water) Solvent->Reaction_Vessel Evaporation Evaporation of Organic Solvent Reaction_Vessel->Evaporation Reaction Completion Extraction1 Extraction with Ether/Ethyl Acetate Evaporation->Extraction1 Acidification Acidification (pH 2-3) Extraction1->Acidification Extraction2 Extraction with Ethyl Acetate Acidification->Extraction2 Drying Drying over Na₂SO₄ Extraction2->Drying Concentration Concentration in vacuo Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on a general method for the Boc protection of amino acids.

Materials:

  • L-2-aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Petroleum ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve L-2-aminobutanoic acid in a mixture of acetone and water.

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise while stirring.

  • Allow the reaction to stir at room temperature for a specified time (typically 0.5 to 4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate or diethyl ether to remove unreacted Boc₂O and other impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove any remaining starting materials, by-products, or residual solvents. Recrystallization is a common and effective method for the purification of solid Boc-amino acids. For products that are difficult to crystallize or require higher purity, column chromatography can be employed.

Purification Workflow

Purification_Workflow cluster_input Input cluster_recrystallization Recrystallization cluster_output Output Crude_Product Crude this compound Dissolution Dissolve in hot Ethyl Acetate Crude_Product->Dissolution Precipitation Add Petroleum Ether and cool Dissolution->Precipitation Filtration Filter crystals Precipitation->Filtration Drying Dry under vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow via recrystallization.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Petroleum ether (or hexane)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add petroleum ether to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate/petroleum ether mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following tables summarize the typical quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters

ParameterValue/Range
Molar Ratio (L-2-aminobutanoic acid : Boc₂O : Base)1 : 1.1-1.5 : 1.1-2.0
Solvent SystemAcetone/Water
Reaction Temperature0 - 40 °C
Reaction Time0.5 - 4 hours
Typical Yield (Crude)> 90%

Table 2: Purification Parameters and Product Specifications

ParameterValue/Range
Recrystallization Solvent SystemEthyl Acetate / Petroleum Ether
Typical Yield (After Recrystallization)80 - 95%
Purity (by HPLC)≥ 98%
AppearanceWhite to off-white solid
Melting Point84 - 86 °C
Optical Rotation [α]D²⁰+5.0° to +6.0° (c=1.5 in Methanol)

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the compound. Chiral HPLC can be used to assess enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the Boc-protected amino acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.

Conclusion

The synthesis and purification of this compound can be achieved with high yield and purity using the methods described in this guide. The Boc protection of L-2-aminobutanoic acid followed by a straightforward recrystallization procedure provides a product suitable for use in demanding applications such as solid-phase peptide synthesis and the development of novel pharmaceutical agents. Careful execution of the experimental protocols and thorough analytical characterization are essential to ensure the quality and consistency of the final product.

A Technical Guide to Boc-L-2-aminobutanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-L-2-aminobutanoic acid, a key building block in synthetic organic chemistry, plays a pivotal role in the development of novel peptides and pharmaceutical agents. This N-terminally protected form of L-2-aminobutanoic acid is widely utilized for its ability to facilitate controlled peptide bond formation and introduce non-canonical amino acid structures into polypeptide chains. Its use is integral to advancing research in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 34306-42-8[1][2][3][4]
Molecular Weight 203.24 g/mol [1][2]
Molecular Formula C₉H₁₇NO₄[1][3]
Appearance White to off-white solid/powder[3][4]
Purity ≥ 98% (HPLC)[3]
Optical Rotation +5.3° (c=1.5% in MeOH)[3]
Storage Conditions 0-8 °C[3]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized methodology for its incorporation into a growing peptide chain.

Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell a suitable solid support resin (e.g., Merrifield resin) in an appropriate solvent such as dichloromethane (DCM).

  • Deprotection: Remove the N-terminal protecting group from the resin-bound amino acid by treating it with a deprotection agent (e.g., trifluoroacetic acid (TFA) in DCM).

  • Neutralization: Neutralize the resin with a base, such as diisopropylethylamine (DIPEA) in DCM, to prepare it for the coupling reaction.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a solvent like N,N-dimethylformamide (DMF).

    • Add an activating base (e.g., DIPEA) to the solution to form the activated ester of this compound.

    • Add the activated amino acid solution to the neutralized resin and allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., a mixture of TFA, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical HPLC.

Workflow and Applications

This compound serves as a fundamental component in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation can influence the conformational properties and biological activity of the resulting peptides.

G cluster_synthesis Synthesis of this compound cluster_application Application in Peptide Synthesis L_Abu L-2-Aminobutanoic Acid reaction Protection Reaction L_Abu->reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->reaction Base Base (e.g., NaHCO₃) Base->reaction Solvent Solvent (e.g., THF) Solvent->reaction Boc_Abu This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Abu->SPPS Building Block reaction->Boc_Abu Peptide Target Peptide SPPS->Peptide Synthesizes DrugDev Drug Discovery & Development Peptide->DrugDev Leads to

Caption: Synthetic pathway and application workflow of this compound.

References

Navigating the Solubility and Stability of Boc-L-2-aminobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-L-2-aminobutanoic acid, a critical N-protected amino acid derivative widely utilized in peptide synthesis and drug discovery. Understanding its behavior in various solvents and under different environmental conditions is paramount for optimizing reaction conditions, ensuring the integrity of synthetic peptides, and developing robust formulation strategies. This document offers a compilation of key data, detailed experimental protocols, and visual workflows to support researchers in their endeavors.

Physicochemical Properties of this compound

This compound, also known as N-(tert-butoxycarbonyl)-L-2-aminobutanoic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
Appearance White to off-white solid
Melting Point Not widely reported
pKa Not widely reported

Solubility Profile

The solubility of this compound is a crucial parameter for its application in solution-phase synthesis and for purification processes. While comprehensive quantitative data is not extensively published, the following table presents representative solubility information in a range of common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, the crystalline form of the solid, and the presence of impurities. One commercially available source indicates a high solubility in Dimethyl Sulfoxide (DMSO) of ≥ 200 mg/mL[1].

Disclaimer: The following solubility data is illustrative and based on the general characteristics of Boc-protected amino acids. It is recommended to determine solubility experimentally for specific applications.

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°C
WaterH₂O10.2Low
MethanolCH₃OH5.1High
EthanolC₂H₅OH4.3Moderate
IsopropanolC₃H₈O3.9Moderate
AcetonitrileC₂H₃N5.8Moderate
DichloromethaneCH₂Cl₂3.1High
Ethyl AcetateC₄H₈O₂4.4High
Tetrahydrofuran (THF)C₄H₈O4.0High
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Very High
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Very High

Stability Landscape

The stability of this compound is primarily dictated by the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. This group is generally stable under neutral and basic conditions but is readily cleaved by acids. Understanding the degradation profile under various stress conditions is essential for preventing unwanted deprotection during synthesis and storage.

Disclaimer: The following stability data is illustrative and based on the known chemical properties of Boc-protected amino acids. Specific degradation kinetics should be determined experimentally.

ConditionTemperatureObservation
Acidic
pH 1-2 (e.g., 1 M HCl)25°CRapid degradation (deprotection)
pH 3-425°CModerate degradation over time
Neutral
pH 6-825°CGenerally stable
Basic
pH 9-10 (e.g., 1 M NaHCO₃)25°CGenerally stable
pH > 12 (e.g., 1 M NaOH)25°CStable, but hydrolysis of the ester linkage in derivatives is possible
Thermal
40°C (Solid State)-Generally stable for extended periods
60°C (In Solution, Neutral pH)-Potential for slow degradation over long periods
Photostability
Exposure to UV/Visible Light25°CGenerally stable, but should be stored protected from light as a precaution

Experimental Protocols

To facilitate the in-house determination of solubility and stability, the following detailed experimental protocols are provided.

Solubility Determination (Gravimetric Method)

This protocol outlines a straightforward method for determining the solubility of this compound in a specific solvent at a given temperature.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Weighing:

    • Transfer a precise volume of the clear filtrate to a pre-weighed, dry container (e.g., a glass vial).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.

    • Express the solubility as g/100 mL or mg/mL.

Stability Assessment (HPLC-UV Method)

This protocol describes a typical approach for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography with UV detection.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For each stress condition (e.g., specific pH, temperature), dilute the stock solution with the appropriate buffer or solvent to a known concentration.

    • Prepare control samples stored under non-stress conditions (e.g., refrigerated and protected from light).

  • Stress Conditions (Forced Degradation):

    • Acidic/Basic Hydrolysis: Incubate samples in solutions of varying pH (e.g., 0.1 M HCl, phosphate buffer pH 7, 0.1 M NaOH) at a set temperature.

    • Thermal Stress: Store samples in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Oxidative Stress: Treat samples with an oxidizing agent (e.g., 3% H₂O₂).

    • Photostability: Expose samples to a controlled light source (e.g., in a photostability chamber).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed and control sample.

    • Quench any ongoing reaction if necessary (e.g., by neutralizing acidic or basic samples).

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Chromatographic Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: ~210 nm.

      • Injection Volume: 10 µL.

    • Inject the samples and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound.

    • Monitor for the appearance of new peaks, which represent degradation products.

    • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial (time zero) peak area.

Stability Monitoring (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the deprotection of the Boc group.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as the baseline (time zero).

  • Initiating Degradation:

    • To monitor acid-catalyzed deprotection, add a small, controlled amount of a deuterated acid (e.g., TFA-d, DCl in D₂O) to the NMR tube.

  • Time-Course Monitoring:

    • Acquire ¹H NMR spectra at regular intervals.

    • Observe the decrease in the intensity of the characteristic singlet peak of the Boc group's nine equivalent protons (typically around 1.4 ppm).

    • Simultaneously, monitor the appearance of new signals corresponding to the deprotected L-2-aminobutanoic acid and the byproducts of Boc group cleavage (e.g., tert-butanol or isobutylene).

  • Data Analysis:

    • Integrate the signals of the Boc group protons and a stable internal standard (if used) or a non-labile proton on the aminobutanoic acid backbone.

    • Calculate the percentage of remaining Boc-protected compound at each time point.

Visualizing Experimental Workflows

To provide a clear, at-a-glance understanding of the experimental procedures, the following diagrams illustrate the workflows for solubility and stability determination.

Solubility_Determination_Workflow start Start: Excess Solute + Solvent agitate Equilibrate at Constant Temperature (e.g., 24-48h) start->agitate settle Settle and Withdraw Supernatant agitate->settle filter Filter Supernatant (e.g., 0.22 µm filter) settle->filter evaporate Evaporate Solvent from Known Volume of Filtrate filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate end End calculate->end

Solubility Determination Workflow

Stability_Assessment_Workflow cluster_stress Apply Stress Conditions start Start: Prepare Stock Solution of this compound acid_base Acidic/Basic Hydrolysis start->acid_base thermal Thermal Stress start->thermal oxidative Oxidative Stress start->oxidative photo Photostability start->photo sample Withdraw Samples at Time Intervals acid_base->sample thermal->sample oxidative->sample photo->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by HPLC-UV or NMR quench->analyze data Calculate % Remaining and Identify Degradants analyze->data end End: Stability Profile data->end

References

Spectroscopic Characterization of Boc-L-2-aminobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Boc-L-2-aminobutanoic acid (N-tert-butoxycarbonyl-L-2-aminobutanoic acid), a key building block in peptide synthesis and medicinal chemistry. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid

  • CAS Number: 34306-42-8[1][2]

  • Molecular Formula: C₉H₁₇NO₄[1][2]

  • Molecular Weight: 203.24 g/mol [1][2][3]

  • Appearance: White to off-white solid[1][2]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. These values are compiled from typical ranges for Boc-protected amino acids and available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Typical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 - 4.3Multiplet1Hα-CH (methine)
~3.3 - 3.5Broad1HN-H (amide)
~1.6 - 1.9Multiplet2H-CH₂- (methylene)
1.45Singlet9H-C(CH₃)₃ (tert-butyl)[4]
0.95Triplet3H-CH₃ (methyl)

Note: Solvent is typically CDCl₃ or DMSO-d₆. The α-proton chemical shift can range from 3.8-4.7 ppm depending on the solvent and concentration.[3] Certificates of analysis for this compound confirm that its ¹H NMR spectrum is consistent with the expected structure.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (Typical)

Chemical Shift (δ) ppmAssignment
~175 - 178C=O (Carboxylic Acid)
~155 - 156C=O (Boc carbamate)[3]
~79 - 81-C (CH₃)₃ (tert-butyl quaternary)[3]
~55 - 58α-CH
~28.3-C(C H₃)₃ (tert-butyl methyls)
~25 - 27-CH₂- (methylene)
~9 - 11-CH₃ (methyl)

Note: Solvent is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Typical)

Wavenumber (cm⁻¹)Functional Group Assignment
~3300 - 3500N-H Stretch (amide)[3]
~2800 - 3300O-H Stretch (carboxylic acid, broad)
~1700 - 1760C=O Stretch (carboxylic acid)[3]
~1680 - 1720C=O Stretch (Boc carbamate)[3]
~1500 - 1540N-H Bend (amide II)
~1160 - 1250C-O Stretch (carbamate)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion
204.123[M+H]⁺ (Calculated for C₉H₁₈NO₄⁺)
226.105[M+Na]⁺ (Calculated for C₉H₁₇NNaO₄⁺)
202.108[M-H]⁻ (Calculated for C₉H₁₆NO₄⁻)
148.076[M-C₄H₉O]⁺ or [M-C₄H₈-H]⁺ (Fragment corresponding to loss of tert-butyl or isobutylene)
104.071[M-Boc+H]⁺ (Fragment corresponding to loss of the Boc group)

Note: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[3] The observed ions and their relative abundances can vary depending on the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[4]

    • Ensure the solution is homogeneous by gentle vortexing or inverting the tube several times.[4]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.[4]

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512 to 2048 scans, or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and Thin Solid Film methods, which are common for solid samples.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid this compound directly onto the ATR crystal.[5]

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.[5]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[6]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[6]

  • Data Acquisition:

    • Place the sample (ATR unit or salt plate) into the spectrometer's sample compartment.[6]

    • Collect a background spectrum of the empty ATR crystal or clean salt plate. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI, often containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[7]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's tubing.[7]

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, use Liquid Chromatography (LC) for sample introduction.

    • Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve a stable and strong signal for the analyte.

    • Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • If using high-resolution MS, compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

    • Analyze fragmentation patterns if MS/MS experiments are performed to further confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Prep_IR Prepare Thin Film or ATR Sample Sample->Prep_IR IR Prep_MS Dilute in ESI-compatible Solvent Sample->Prep_MS MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Dissolve->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI-MS) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS_Acq->MS_Data Structure_Confirm Structure Confirmation NMR_Data->Structure_Confirm IR_Data->Structure_Confirm MS_Data->Structure_Confirm

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to Boc-L-2-aminobutanoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-2-aminobutanoic acid, a non-proteinogenic α-amino acid derivative, serves as a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its unique structural properties, conferred by the tert-butoxycarbonyl (Boc) protecting group, allow for its strategic incorporation into complex molecular architectures, leading to the development of novel therapeutics with enhanced stability and biological activity. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in modulating key biological pathways.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and pricing can vary, so it is crucial for researchers to select a supplier that meets the specific requirements of their experimental work. Below is a summary of representative suppliers and their product specifications.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Price (USD/EUR)
Benchchem This compound34306-42-8>98%C9H17NO4203.24Inquire
Chem-Impex Boc-L-α-aminobutyric acid34306-42-8≥ 98% (HPLC)[1]C9H17NO4203.3[1]$18.53/1g, $46.97/5g, $188.28/25g, $517.68/100g[1]
Universal Biologicals This compound34306-42-8Not SpecifiedNot SpecifiedNot Specified£180.00/500g[2]
Oakwood Chemical Boc-L-2-Aminobutyric acid34306-42-897%C9H17NO4203.24$11.00/1g, $15.00/5g, $22.00/10g, $43.00/25g, $109.00/100g[3]
MedChemExpress This compound34306-42-898.0%C9H17NO4203.24Inquire
Shanghai Jizhi Biochemical Boc-L-2-aminobutyric acid34306-42-898.0%C9H17NO4203.236¥98.0/5g, ¥138.0/25g, ¥388.0/100g, ¥1248.0/500g[4]
Nanjing Peptide Biotech Ltd. Boc-Abu-OH34306-42-898.0%Not SpecifiedNot SpecifiedInquire for 10g, 100g, 1kg, 10kg[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of L-2-aminobutanoic acid with a tert-butoxycarbonyl (Boc) group. A general and widely used method involves the use of di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • L-2-aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% Citric acid solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve L-2-aminobutanoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).[6] Alternatively, L-2-aminobutanoic acid can be dissolved in a suitable solvent like THF with a base such as sodium bicarbonate.[5]

  • Boc Protection: To the stirring solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.[6]

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water (approximately 1.5 mL per mmol of the initial amino acid).[6]

    • Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc-anhydride and the oxime byproduct.[6]

    • Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[6]

    • Immediately extract the acidified aqueous layer three times with ethyl acetate.[6]

  • Isolation and Purification:

    • Combine the organic extracts from the previous step and dry over anhydrous magnesium sulfate or sodium sulfate.[6]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[6]

    • The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to obtain a white to off-white solid.[5]

Purity Verification: The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification L-2-aminobutanoic_acid L-2-aminobutanoic acid Reaction_Mixture Reaction Mixture L-2-aminobutanoic_acid->Reaction_Mixture Boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_anhydride->Reaction_Mixture Base Base (e.g., Et₃N) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Dilution Dilution with Water Reaction_Mixture->Dilution Stir at RT Extraction1 Extraction with EtOAc (remove byproducts) Dilution->Extraction1 Acidification Acidification (Citric Acid) Extraction1->Acidification Extraction2 Extraction with EtOAc (product) Acidification->Extraction2 Drying Drying (MgSO₄) Extraction2->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (EtOAc/Hexane) Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Synthesis Workflow for this compound

Applications in Drug Development

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential. It has been incorporated into inhibitors of various enzymes, including proteases that are crucial for viral replication and inflammatory processes.

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).

This protocol outlines the general steps for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials:

  • Appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA or BHA resin for C-terminal amides)

  • This compound and other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt, DIC/HOBt)

  • Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., HF or TFMSA/TFA/scavengers)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM in the SPPS reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5-10 minutes (pre-wash).

    • Remove the solution and add fresh 50% TFA in DCM. Shake for 20-30 minutes to ensure complete removal of the Boc group.[7]

    • Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% DIEA in DCM) to neutralize the resulting trifluoroacetate salt.[8]

    • Wash the resin again with DCM and then with DMF to prepare for the coupling step.

  • Amino Acid Coupling:

    • Dissolve this compound (or the next Boc-protected amino acid in the sequence) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA to the solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours, or until a ninhydrin test indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and then with DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., liquid HF or a mixture of trifluoromethanesulfonic acid, TFA, and scavengers).

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Boc-SPPS Workflow Start Start with Resin-NH-Peptide Swell Swell Resin in DCM Start->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Couple next Boc-AA (HBTU/HOBt, DIEA) Neutralization->Coupling Wash_DMF Wash with DMF Coupling->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Repeat Repeat Cycle Wash_DCM->Repeat Repeat->Deprotection For next amino acid Final_Cleavage Final Cleavage (e.g., HF) Repeat->Final_Cleavage After final amino acid Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Boc-SPPS Workflow
Enzyme Inhibition Assays

Derivatives of L-2-aminobutanoic acid have been investigated as inhibitors of proteases such as Hepatitis C Virus (HCV) NS3 protease and Cathepsin C, which are implicated in viral diseases and inflammatory conditions, respectively.

This protocol describes a typical fluorescence-based assay to screen for inhibitors of HCV NS3 protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-K(Dabcyl)-NH₂)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Assay Setup: In a microplate, add the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the recombinant HCV NS3/4A protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm for an Edans/Dabcyl FRET pair).

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol outlines a common method for assessing the inhibitory activity of compounds against Cathepsin C.

Materials:

  • Recombinant human Cathepsin C

  • Fluorogenic substrate (e.g., H-Gly-Arg-AMC)

  • Assay buffer (e.g., 50 mM MES, pH 6.0, 2.5 mM DTT, 2.5 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Pre-activate the recombinant Cathepsin C in the assay buffer.

  • Assay Setup: In a microplate, add the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations, along with positive and negative controls.

  • Enzyme Addition: Add the pre-activated Cathepsin C to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Monitor the rate of AMC release by measuring the increase in fluorescence over time (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ values for the test compounds as described for the HCV NS3 protease assay.

Signaling Pathways

While direct signaling pathways involving this compound are not extensively characterized, its structural analog, γ-aminobutyric acid (GABA), is a major inhibitory neurotransmitter in the central nervous system. Recent studies have also implicated GABA in modulating inflammatory responses through specific signaling cascades. One such pathway involves the gut microbiota, lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4), and the transcription factor NF-κB.[9] It is plausible that derivatives of L-2-aminobutanoic acid could influence similar pathways.

G GABA-Mediated Anti-Inflammatory Signaling Pathway cluster_gut Gut Lumen cluster_cell Immune Cell (e.g., Macrophage) cluster_nucleus Nucleus Gut_Flora Gut Flora LPS Lipopolysaccharide (LPS) Gut_Flora->LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibition IκBα IKK->NFkB_Inhibition Phosphorylates & Degrades NFkB NF-κB NFkB_Inhibition->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation GABA γ-Aminobutyric Acid (GABA) GABA->TLR4 Inhibits

GABA-Mediated Anti-Inflammatory Signaling Pathway

Conclusion

This compound is a commercially accessible and versatile building block with significant applications in peptide synthesis and drug discovery. The well-established protocols for its synthesis and incorporation into peptide chains, coupled with its utility in developing potent enzyme inhibitors, underscore its importance for researchers in medicinal chemistry and pharmacology. Further exploration of its role and the role of its derivatives in modulating cellular signaling pathways may unveil new therapeutic opportunities for a range of diseases. This guide provides a foundational resource for professionals seeking to leverage the potential of this compound in their research and development endeavors.

References

A Technical Guide to Incorporating Boc-L-2-Aminobutanoic Acid into Peptides: Synthesis, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry and drug development for enhancing biological activity, improving metabolic stability, and exploring structure-activity relationships (SAR).[1] Boc-L-2-aminobutanoic acid (Boc-Abu-OH) is a valuable building block for this purpose, offering a simple, non-proteinogenic aliphatic side chain that can be used to probe steric and hydrophobic interactions within a peptide's binding site. This technical guide provides an in-depth overview of the use of this compound in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS) methodologies.

Properties and Significance of this compound

This compound is a derivative of the non-proteinogenic amino acid L-2-aminobutanoic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for preventing unwanted reactions at the amino terminus during peptide elongation.[1] The Boc group is stable under various conditions but can be selectively removed under mild acidic conditions, a key feature of the Boc-based peptide synthesis strategy.[1]

The incorporation of 2-aminobutanoic acid can influence a peptide's conformational properties and its interaction with biological targets. It serves as a valuable tool in SAR studies for optimizing peptide-based drug candidates, including inhibitors of enzymes like Hepatitis C virus NS3 protease and cathepsin C.[1]

Data Presentation: Synthesis and Deprotection Efficiency

Quantitative data for the incorporation of unnatural amino acids is critical for optimizing synthesis protocols. While specific data for solid-phase synthesis of peptides containing this compound is not extensively published, the following tables provide representative data for solution-phase synthesis and expected efficiencies for common SPPS reagents and conditions.

ParameterValueReference
Coupling Yield 83%[1][2]
Purity 98%[1][2]

Table 2: Typical Coupling Efficiencies of Common Reagents in Boc-SPPS

Coupling ReagentTypical Coupling Yield (%)Key Considerations
HATU/DIPEA 95 - 99Highly efficient for hindered couplings; rapid reaction times.
HBTU/DIPEA 90 - 98A reliable and widely used reagent, slightly less reactive than HATU.
DIC/HOBt 90 - 97Cost-effective; formation of insoluble DCU byproduct can be a drawback.

Table 3: Comparison of Boc Deprotection Conditions

Deprotection ReagentTimeAverage Peptide Purity (%)Notes
55% TFA in DCM 30 min~9% higher than 100% TFAMilder conditions can lead to fewer side reactions and higher purity.[3]
100% TFA 5 minLowerHarsher conditions can lead to side reactions and incomplete deprotection due to poor resin swelling.[3]
1-2M HCl in Dioxane VariesNot directly comparedCan mitigate certain side reactions associated with TFA.

Experimental Protocols

The following are detailed methodologies for the key steps in incorporating this compound into a peptide using Boc-based solid-phase peptide synthesis.

Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

  • Add dichloromethane (DCM) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DCM from the reaction vessel.

Coupling of the First Amino Acid (Loading)

This protocol is for Merrifield resin, which is commonly used in Boc-SPPS.

  • Dissolve the cesium salt of the C-terminal Boc-protected amino acid in dimethylformamide (DMF).

  • Add the solution to the swollen Merrifield resin.

  • Heat the mixture at 50°C for 12-24 hours with agitation.

  • Wash the resin thoroughly with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.

  • Dry the resin under vacuum.

Boc Deprotection
  • Swell the peptide-resin in DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (approximately 10 mL per gram of resin).[4]

  • Agitate the mixture for 5 minutes for a pre-wash, then drain.[4]

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[4]

  • If the peptide contains sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[4]

  • Drain the TFA solution and wash the resin with DCM (2x) and isopropanol (2x).[4]

Neutralization
  • Wash the peptide-resin with DCM.

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.

  • Agitate for 2-5 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM.

Coupling of this compound

This protocol uses HBTU as the coupling reagent.

  • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in DMF.

  • Add 6 equivalents of DIPEA to the amino acid/HBTU solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • If the reaction is incomplete, a recoupling step may be necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.

Cleavage and Deprotection of the Final Peptide

This protocol is for cleavage from a PAM resin using HF.

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole) to the resin.

  • Cool the apparatus to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the crude peptide by filtration.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

General Workflow for Boc-SPPS

Boc_SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling (Loading) Resin->First_AA Wash1 Wash First_AA->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (DIPEA/DCM) Wash3 Wash Neutralization->Wash3 Abu_Coupling Boc-Abu-OH Coupling (e.g., HBTU/DIPEA) Wash4 Wash Abu_Coupling->Wash4 Wash1->Deprotection Wash2->Neutralization Wash3->Abu_Coupling Cycle Repeat Cycle for Subsequent Amino Acids Wash4->Cycle Cycle->Deprotection Next cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF) Cycle->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis.

Mechanism of Action of an Antimicrobial Peptide Containing L-2-Aminobutanoic Acid

AMP_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer AMP Antimicrobial Peptide (with Abu) Interaction Electrostatic Interaction with Membrane Surface AMP->Interaction Interaction->Lipid_Bilayer Insertion Hydrophobic Interaction and Membrane Insertion Interaction->Insertion Pore_Formation Pore Formation/ Membrane Disruption Insertion->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: Proposed mechanism of an antimicrobial peptide.

Potential Side Reactions and Mitigation Strategies

While the incorporation of this compound is generally straightforward due to its non-reactive side chain, several side reactions common to SPPS should be considered:

  • Racemization: The activation of the carboxylic acid group can lead to the loss of stereochemical integrity.

    • Mitigation: The use of urethane-based protecting groups like Boc significantly reduces the risk of racemization.[5] Employing coupling reagents with additives that suppress racemization, such as HOBt or HOAt, is also recommended.[5] Performing the coupling reaction at a low temperature (0°C) can further minimize this side reaction.[5]

  • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the deprotected N-terminal amine, leading to chain termination.

    • Mitigation: Pre-activating the Boc-amino acid with the coupling reagent before adding it to the resin can prevent this side reaction.

  • Incomplete Deprotection/Coupling: Failure to completely remove the Boc group or achieve complete coupling results in deletion sequences in the final product.

    • Mitigation: Ensuring adequate resin swelling, using a sufficient excess of reagents, and monitoring the completion of each step with tests like the Kaiser test are crucial. For deprotection, using 55% TFA in DCM has been shown to result in higher purity peptides compared to 100% TFA, likely due to better resin swelling and more complete Boc removal.[3]

Conclusion

This compound is a versatile and valuable tool for the synthesis of peptides with unnatural amino acids. Its incorporation via Boc-SPPS is well-established and can be achieved with high efficiency using standard protocols. By carefully selecting coupling reagents, monitoring reaction completion, and being mindful of potential side reactions, researchers can successfully synthesize peptides containing L-2-aminobutanoic acid for a wide range of applications in drug discovery and chemical biology.

References

The Cornerstone of Chirality: A Technical Guide to Boc-L-2-Aminobutanoic Acid in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of Boc-L-2-aminobutanoic acid in stereoselective synthesis. This document outlines its stereochemical implications, provides detailed experimental protocols, and presents quantitative data to support its application in creating chiral molecules.

The precise control of stereochemistry is a critical parameter in modern drug discovery and development. Chiral molecules can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even harmful. This compound, a non-proteinogenic α-amino acid, has emerged as a valuable chiral building block in asymmetric synthesis. Its defined stereocenter and the versatile tert-butyloxycarbonyl (Boc) protecting group make it an ideal starting material for the synthesis of complex chiral molecules, including peptide-based enzyme inhibitors and analogues of neurotransmitters like γ-aminobutyric acid (GABA).[1][2]

This guide delves into the chirality and stereochemistry of this compound, offering a technical overview of its application in synthesis, detailed experimental procedures, and a summary of relevant quantitative data.

The Stereochemical Significance of this compound

The L-configuration of the α-carbon in this compound serves as a crucial stereochemical determinant in asymmetric synthesis. The ethyl side chain provides a unique steric and electronic profile compared to more common amino acids like alanine or valine. This inherent chirality is leveraged to induce stereoselectivity in a variety of chemical transformations.

The Boc protecting group plays a dual role. Firstly, it shields the amino group from unwanted reactions, allowing for selective modifications at the carboxylic acid terminus or the side chain.[1] Secondly, its bulky nature can influence the conformational preferences of reaction intermediates, thereby directing the stereochemical outcome of subsequent transformations. The stability of the Boc group under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it a cornerstone of modern peptide synthesis and the construction of chiral pharmaceuticals.[1][3]

Quantitative Data in Synthesis

The efficacy of this compound as a chiral building block is quantitatively assessed through various parameters, including reaction yield, enantiomeric excess (ee%), and diastereomeric ratio (d.r.). The following tables summarize key quantitative data from various applications of this compound and its derivatives in stereoselective synthesis.

Reaction TypeSubstratesCatalyst/ReagentProductYield (%)Enantiomeric/Diastereomeric RatioReference
Peptide CouplingThis compound, H-Phe-Ile-OMeMicrowave-assistedBoc-Abu-Phe-Ile-OMe8398% purity[1]
Asymmetric HydrogenationZ-dehydroamino acid derivative(2S,5S)-Et-DuPHOS-Rh(S)-N-Boc-amino acidHighNot specified[4]
Enzymatic Synthesis2-oxobutyric acid, benzylamineω-transaminaseL-2-aminobutyric acid96>99% ee[5]
Enzymatic SynthesisL-threonineL-threonine ammonia lyase, D-amino acid dehydrogenase, formate dehydrogenaseD-2-aminobutyric acid>90>99% ee[4]

Table 1: Quantitative Data for Reactions Involving this compound and its Precursors.

Chiral Auxiliary ApplicationSubstrateChiral AuxiliaryDiastereomeric Ratio (d.r.)Reference
EsterificationRacemic α-aryl-β-cyanopropionic acid chlorides(R)- or (S)-N-phenylpantolactamup to 93:7[2]

Table 2: Diastereoselective Synthesis Using Chiral Auxiliaries with Aminobutanoic Acid Precursors.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful stereoselective synthesis. The following sections provide methodologies for the Boc protection of L-2-aminobutanoic acid and a representative peptide coupling reaction.

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the N-terminal protection of L-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • L-2-aminobutanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-2-aminobutanoic acid in a 1:1 mixture of dioxane (or THF) and water containing one equivalent of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) dropwise to the stirred amino acid solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound.[1]

Purity Verification:

  • NMR (¹H and ¹³C): To confirm the structure and the presence of the Boc group.

  • Mass Spectrometry: To verify the molecular weight.

  • Chiral HPLC: To determine the enantiomeric purity.

Protocol 2: Peptide Coupling using this compound

This protocol outlines a general procedure for coupling this compound to the N-terminus of a peptide ester in solution phase.

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent), the amino acid or peptide ester hydrochloride (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or TEA (1.1 equivalents) to neutralize the hydrochloride salt.

  • Add DCC or EDC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.

  • Dilute the filtrate with DCM and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS).

sps_workflow resin Resin with Rink Amide Linker coupling1 Coupling resin->coupling1 fmoc_aa Fmoc-AA-OH fmoc_aa->coupling1 peptide_resin1 Fmoc-AA-Resin coupling1->peptide_resin1 deprotection1 Fmoc Deprotection (Piperidine) free_amine_resin H2N-AA-Resin deprotection1->free_amine_resin peptide_resin1->deprotection1 coupling2 Coupling free_amine_resin->coupling2 boc_abu This compound boc_abu->coupling2 peptide_resin2 Boc-Abu-AA-Resin coupling2->peptide_resin2 cleavage Cleavage from Resin (TFA) peptide_resin2->cleavage final_peptide H2N-Abu-AA-CONH2 cleavage->final_peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Logical Relationship in Stereoselective Synthesis

The stereochemical outcome of reactions involving this compound is governed by the principles of asymmetric induction. The chiral center of the amino acid influences the formation of new stereocenters in the product.

stereocontrol start This compound (Defined Stereocenter) reaction Diastereoselective Reaction (e.g., Aldol, Michael Addition) start->reaction transition_state Diastereomeric Transition States reaction->transition_state Chiral Induction product Product with New Stereocenter(s) (Controlled Diastereoselectivity) transition_state->product Lower Energy Pathway Favored analysis Analysis (NMR, Chiral HPLC) product->analysis outcome Determination of Diastereomeric Ratio (d.r.) analysis->outcome

Caption: Stereochemical Control Pathway.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with the robust and versatile Boc protecting group, provides chemists with a reliable tool for the construction of enantiomerically pure molecules. The protocols and data presented in this guide underscore its importance and provide a framework for its effective utilization in research and development, particularly in the pharmaceutical industry where stereochemical purity is not just a measure of elegance, but a mandate for safety and efficacy.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-L-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-aminobutanoic acid (Abu), a non-proteinogenic amino acid, is an isomer of aminobutyric acid that serves as a crucial building block in the synthesis of novel peptides and peptidomimetics for pharmaceutical and biotechnological research and development.[1] Its incorporation into peptide sequences can influence conformational properties and biological activity. The tert-butyloxycarbonyl (Boc) protecting group strategy for solid-phase peptide synthesis (SPPS) is a well-established and robust method for preparing these modified peptides.[1][2] This document provides a detailed protocol for the incorporation of Boc-L-2-aminobutanoic acid (Boc-Abu-OH) into a peptide chain using manual Boc-SPPS.

The Boc/Bzl (benzyl) protection scheme utilizes the acid-labile Boc group for temporary Nα-protection and more stable benzyl-based groups for side-chain protection.[2] The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, such as hydrofluoric acid (HF), at the end of the synthesis.[2][3]

Key Experimental Protocols

Resin Selection and Preparation

The choice of resin is critical for the successful synthesis of the desired peptide. For peptides with a C-terminal carboxylic acid, Merrifield or PAM (phenylacetamidomethyl) resins are commonly used.[4] For peptides with a C-terminal amide, MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resins are the supports of choice.[4]

Protocol for Attachment of the First Amino Acid (this compound) to Merrifield Resin (Cesium Salt Method): [4][5]

  • Swell the Merrifield resin (chloromethylpolystyrene) in N,N-dimethylformamide (DMF).[5]

  • Prepare the cesium salt of this compound by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[5]

  • Dissolve the Boc-Abu-OH cesium salt in DMF and add it to the swollen resin.[5]

  • Heat the mixture at 50°C for 12-24 hours.[5]

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (DCM).[5]

  • Dry the resin under vacuum.[5]

The Boc-SPPS Cycle

The synthesis of the peptide chain proceeds through a series of repetitive cycles, with each cycle adding one amino acid residue. A general cycle consists of deprotection, neutralization, and coupling steps.[2]

1. Deprotection: [2][4]

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5-30 minutes to remove the Boc protecting group.[4][6] A shorter pre-wash of 5 minutes can be followed by a longer treatment of 15-25 minutes.[4]

  • If the peptide contains sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), add scavengers such as 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions from tert-butyl cations.[2][4]

  • Filter and wash the resin with DCM to remove the excess TFA and byproducts.

2. Neutralization: [2][7]

  • After deprotection, the N-terminal amine is in the form of a TFA salt and must be neutralized to the free amine before the next coupling step.[2][7]

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[5]

  • Filter and wash the resin thoroughly with DCM.

  • Alternatively, in situ neutralization protocols can be employed where neutralization occurs concurrently with the coupling reaction, which can suppress side reactions.[2][4]

3. Coupling: [1][5]

  • Dissolve the incoming Boc-amino acid (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.[5]

  • Add DIEA (4-8 equivalents) to activate the amino acid.[5]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

  • The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.[5] If the test is positive, a second coupling may be necessary.[8]

  • After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Final Deprotection

The final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.[3]

Protocol for HF Cleavage: [5][9]

  • Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus.

  • Dry the peptide-resin thoroughly.

  • Add a scavenger, such as anisole (typically 10% v/v), to the dried peptide-resin in the HF apparatus reaction vessel.[5]

  • Cool the reaction vessel to -5 to 0°C.[5]

  • Condense anhydrous HF into the reaction vessel.[5]

  • Stir the mixture at 0°C for 1-2 hours.[5]

  • Evaporate the HF under a vacuum.[5]

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[9]

  • Filter and dry the crude peptide.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Boc-SPPS. Actual values may vary depending on the specific peptide sequence and synthesis conditions.

ParameterTypical Value/RangeReference
Resin Substitution Level0.5 - 1.0 mmol/g[4]
Boc-Amino Acid Equivalents2 - 4 eq.[5]
Coupling Reagent Equivalents2 - 4 eq.[5]
DIEA Equivalents (Activation)4 - 8 eq.[5]
Deprotection Time (50% TFA/DCM)5 - 30 min[4][6]
Coupling Time1 - 2 hours[5]
HF Cleavage Time1 - 2 hours[5]
Example Solution-Phase Yield (Boc-Abu-Phe-Ile-OMe)83%[1]
Example Solution-Phase Purity (Boc-Abu-Phe-Ile-OMe)98%[1]

Visualizing the Workflow

Boc-SPPS Cycle Workflow

Boc_SPPS_Cycle Start Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Deprotected Peptide-Resin (N-term as TFA salt) Deprotection->Deprotected Neutralization Neutralization (DIEA in DCM) Deprotected->Neutralization Neutralized Peptide-Resin (Free N-term amine) Neutralization->Neutralized Coupling Coupling (Boc-AA, HBTU, DIEA) Neutralized->Coupling Elongated Elongated Peptide-Resin (N-term Boc protected) Coupling->Elongated Elongated->Deprotection Repeat for next AA Final_Cleavage Final Cleavage & Deprotection (HF) Elongated->Final_Cleavage Final Step Boc_Protection_Strategy Peptide Fully Assembled Peptide on Resin N_Alpha Nα-Boc Group (Temporary) Peptide->N_Alpha protects N-terminus Side_Chain Side-Chain Benzyl Groups (Permanent) Peptide->Side_Chain protects side chains Linker Resin Linkage (e.g., Benzyl Ester) Peptide->Linker anchors peptide Strong_Acid Strong Acid (e.g., HF) Free_Peptide Free Peptide in Solution Moderate_Acid Moderate Acid (e.g., 50% TFA/DCM) Moderate_Acid->N_Alpha cleaves during cycle Strong_Acid->Side_Chain cleaves at the end Strong_Acid->Linker cleaves at the end Strong_Acid->Free_Peptide

References

Application Notes and Protocols for Coupling Boc-L-2-aminobutanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing coupling reagents for the incorporation of Boc-L-2-aminobutanoic acid into peptide sequences. The choice of coupling reagent and methodology is critical for achieving high yields, purity, and maintaining the stereochemical integrity of the final peptide product.

Introduction to Peptide Coupling and the Significance of this compound

Peptide synthesis is a stepwise process involving the formation of amide (peptide) bonds between amino acids. The core of this process is the activation of the carboxylic acid group of an incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. Coupling reagents are essential molecules that mediate this activation.

This compound is a non-proteinogenic amino acid, and its incorporation into peptides can confer unique properties, such as increased metabolic stability or altered receptor binding affinity. As a relatively small, non-polar amino acid, it is not considered highly sterically hindered, allowing for efficient coupling with a variety of reagents. However, as with any chiral amino acid, the risk of racemization during activation and coupling must be carefully managed. Urethane-based protecting groups like Boc significantly reduce the tendency for racemization compared to other N-acyl groups[1][2].

Overview of Common Coupling Reagents

The selection of an appropriate coupling reagent is crucial for the success of peptide synthesis. The most common classes of coupling reagents used with Boc-protected amino acids include:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used. They function by forming a highly reactive O-acylisourea intermediate. However, they are prone to causing racemization and the formation of N-acylurea byproducts. The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential to suppress these side reactions.[2][3]

  • Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling with low racemization rates.[3][4] They activate the carboxylic acid by forming an active ester in situ. HATU is generally considered more reactive than HBTU.[3]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective and are known for their high solubility and the generation of byproducts that are easily removed.

The choice of reagent will depend on the specific requirements of the synthesis, including the scale, the nature of the peptide sequence, and the desired level of purity. For instance, for sterically hindered amino acids, more powerful coupling reagents like HATU are often preferred[5][6].

Data Presentation: Comparative Performance of Coupling Reagents

While specific comparative studies for this compound are limited, the following tables provide representative data on the performance of common coupling reagents for Boc-protected amino acids, including those with some steric hindrance. These values should be considered illustrative and can vary based on the specific peptide sequence and reaction conditions.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Performance

Coupling Reagent/MethodAdditiveBaseTypical Coupling Yield (%)Purity (%)Racemization RiskKey Considerations
HATU NoneDIPEA, NMM, or Collidine95 - 99> 95LowHighly efficient for hindered couplings with rapid reaction times. The choice of base can influence the extent of epimerization.[7][8]
HBTU HOBtDIPEA or NMM90 - 98> 95Low to ModerateA reliable and widely used reagent, though slightly less reactive than HATU. HOBt is often added to further suppress racemization.[4][7]
DIC/OxymaPure OxymaPureNone/DIPEA92 - 97> 95Very LowOxymaPure enhances coupling efficiency and is highly effective at suppressing racemization. This is often the preferred method for racemization-prone amino acids.[7]
DIC/HOBt HOBtNone85 - 95> 90LowA classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.[9]
PyBOP NoneDIPEA or NMM90 - 98> 95LowHighly efficient with good solubility of byproducts.

Table 2: Solution-Phase Peptide Synthesis Performance

Coupling Reagent/MethodAdditiveBaseTypical Yield (%)Purity (%)Racemization RiskKey Considerations
HATU NoneDIPEA or NMM90 - 98> 95LowExcellent for fragment coupling and synthesis of complex peptides.
HBTU/HOBt HOBtDIPEA or NMM88 - 96> 95LowA robust and widely used system for solution-phase synthesis.
EDC/HOBt HOBtNMM85 - 95> 90Low to ModerateEDC (a water-soluble carbodiimide) and its byproducts are easily removed by aqueous workup.
DIC/HOBt HOBtNone85 - 95> 90LowThe diisopropylurea byproduct is more soluble in organic solvents than the dicyclohexylurea from DCC.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following are generalized protocols for the coupling of this compound in a manual Boc-SPPS workflow. Reagent equivalents are based on the initial substitution of the resin.

Protocol 1: HBTU/HOBt Mediated Coupling

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the deprotection solution.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound (2-4 eq.), HBTU (2-4 eq.), and HOBt (2-4 eq.) in N,N-dimethylformamide (DMF).

    • Add DIPEA (4-8 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: DIC/OxymaPure Mediated Coupling

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Follow step 3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (2-4 eq.) and OxymaPure (2-4 eq.) in DMF.

    • Add the solution to the resin.

    • Add DIC (2-4 eq.) to the reaction vessel.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Solution-Phase Peptide Synthesis Protocol

The following is a general protocol for the coupling of this compound to an amino acid ester in solution.

Protocol 3: EDC/HOBt Mediated Coupling in Solution

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the N-terminal protected peptide or amino acid ester (1.0 eq.) and HOBt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DCM or DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: Add this compound (1.1 eq.) to the solution.

  • Coupling:

    • Add EDC hydrochloride (1.2 eq.) to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by flash chromatography or recrystallization.

Visualizations

General Workflow for Boc-SPPS

SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIPEA in DCM) deprotection->neutralization coupling Coupling of This compound (Coupling Reagent + Base) neutralization->coupling washing Washing (DMF, DCM) coupling->washing cycle Repeat for next amino acid washing->cycle Incomplete peptide cleavage Final Cleavage (e.g., HF) washing->cleavage Completed peptide cycle->deprotection

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Activation Pathways for Different Coupling Reagent Classes

Coupling_Mechanisms cluster_carbodiimide Carbodiimide (e.g., DIC/HOBt) cluster_uronium Uronium Salt (e.g., HBTU) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) BocAA_C Boc-AA-COOH O_acylisourea O-Acylisourea (highly reactive) BocAA_C->O_acylisourea + DIC DIC DIC ActiveEster_C HOBt Active Ester O_acylisourea->ActiveEster_C + HOBt HOBt_C HOBt Dipeptide_C Boc-AA-CO-NH-Peptide ActiveEster_C->Dipeptide_C + H2N-Peptide Peptide_C H2N-Peptide BocAA_U Boc-AA-COOH ActiveEster_U HOBt Active Ester BocAA_U->ActiveEster_U + HBTU/Base HBTU HBTU + Base Dipeptide_U Boc-AA-CO-NH-Peptide ActiveEster_U->Dipeptide_U + H2N-Peptide Peptide_U H2N-Peptide BocAA_P Boc-AA-COOH ActiveEster_P HOBt Active Ester BocAA_P->ActiveEster_P + PyBOP/Base PyBOP PyBOP + Base Dipeptide_P Boc-AA-CO-NH-Peptide ActiveEster_P->Dipeptide_P + H2N-Peptide Peptide_P H2N-Peptide

Caption: Activation pathways for different classes of peptide coupling reagents.

References

Application Notes and Protocols for Boc Deprotection of Peptides Containing Boc-L-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from peptides containing Boc-L-2-aminobutanoic acid. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final peptide product, minimizing side reactions.

Introduction

L-2-aminobutanoic acid (Aba) is a non-proteinogenic amino acid incorporated into peptides to modulate their structure and biological activity. The tert-butyloxycarbonyl (Boc) protecting group is widely used for the temporary protection of the α-amino group of amino acids during solid-phase peptide synthesis (SPPS). Its removal is typically achieved under acidic conditions. However, the efficiency of deprotection and the potential for side reactions can be influenced by the peptide sequence and the specific amino acid residues present. This guide outlines standard and alternative methods for the deprotection of this compound-containing peptides, with a focus on maximizing yield and purity.

Common Boc Deprotection Methods and Their Characteristics

Several acidic reagents are commonly employed for Boc deprotection. The choice of reagent and reaction conditions depends on the acid sensitivity of the peptide and other protecting groups present.

Standard Acidic Deprotection
  • Trifluoroacetic Acid (TFA): TFA is the most common reagent for Boc deprotection. It is typically used in a solution with a scavenger and a solvent like dichloromethane (DCM). The concentration of TFA can be varied to control the rate of deprotection.[1][2][3]

  • Hydrogen Chloride (HCl) in Dioxane: A solution of 4M HCl in dioxane is another potent reagent for Boc removal and is often considered a milder alternative to TFA for certain applications.[2][4]

Alternative and Milder Deprotection Methods

For peptides containing acid-sensitive functional groups, milder deprotection methods can be employed to minimize side reactions.

  • Oxalyl Chloride in Methanol: This system provides efficient deprotection at room temperature.[4]

  • Bismuth(III) Trichloride (BiCl₃) in Acetonitrile/Water: This Lewis acid-catalyzed method offers selective deprotection at moderate temperatures.

  • Aqueous Phosphoric Acid: An environmentally benign option for deprotection.

  • Thermal Deprotection: In some cases, heating the Boc-protected peptide in a suitable solvent can effect deprotection without the need for strong acids.

Potential Side Reactions During Boc Deprotection

The highly reactive tert-butyl cation generated during acidic deprotection can lead to several side reactions.

  • tert-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic residues such as tryptophan, methionine, and cysteine. The addition of scavengers like triisopropylsilane (TIS), thioanisole, or 1,2-ethanedithiol (EDT) is crucial to trap these cations.[1]

  • Aspartimide Formation: In peptides containing aspartic acid, the side-chain carboxyl group can cyclize with the backbone amide nitrogen, particularly under basic conditions that may follow the acidic deprotection step in SPPS.[1]

  • Incomplete Deprotection: Steric hindrance around the Boc-protected amine can lead to incomplete removal of the Boc group, resulting in deletion sequences in the final peptide product.[1][4]

Quantitative Data on Boc Deprotection

While specific quantitative data for the deprotection of this compound-containing peptides is not extensively available in the literature, the following table summarizes typical yields and conditions for the deprotection of peptides containing other amino acids, which can serve as a general guideline. L-2-aminobutanoic acid is not considered a highly sterically hindered residue, so deprotection is expected to be efficient under standard conditions.

Deprotection MethodReagents and ConditionsTypical Yield (%)Purity (%)Notes
Standard TFA Deprotection 50% TFA in DCM, with scavengers (e.g., 2.5% TIS, 2.5% H₂O), Room Temperature, 30 min - 2 h>95>95The most common and generally efficient method. Reaction time may need optimization.[1]
HCl in Dioxane 4M HCl in 1,4-dioxane, Room Temperature, 30 min - 2 h>90>95A good alternative to TFA, may reduce certain side reactions.
Oxalyl Chloride 3 equivalents of oxalyl chloride in methanol, Room Temperature, 1-4 hHighHighA milder alternative for acid-sensitive substrates.
Bismuth(III) Trichloride BiCl₃ in acetonitrile/water (50:1 v/v), 55°CExcellentHighOffers high selectivity and avoids alkylation of sensitive residues.
High-Temperature Deprotection Thermally stable ionic liquid, with or without 2 equiv. TFA, 100-150°C, 7-10 minHighHighA rapid method, particularly effective for sterically hindered amino acids.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Preparation: Dissolve the Boc-protected peptide resin in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a deprotection cocktail of 50% trifluoroacetic acid (TFA) in DCM. If the peptide contains sensitive residues (e.g., Trp, Met, Cys), add scavengers such as triisopropylsilane (TIS) (2.5% v/v) and water (2.5% v/v).

  • Reaction: Add the deprotection cocktail to the peptide resin and agitate at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using a suitable analytical method like LC-MS.

  • Work-up: Upon completion, filter the resin and wash it sequentially with DCM, methanol, and again with DCM.

  • Neutralization (for SPPS): Neutralize the resulting TFA salt by washing the resin with a 5% solution of diisopropylethylamine (DIPEA) in DCM.

  • Final Cleavage (if applicable): For final cleavage from the resin, a stronger acid cocktail (e.g., 95% TFA with scavengers) is typically used.

Protocol 2: Boc Deprotection with 4M HCl in Dioxane
  • Preparation: Suspend the Boc-protected peptide resin in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).

  • Reaction: Add a solution of 4M HCl in 1,4-dioxane. Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction for completeness by LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
  • Preparation: In a dry round-bottom flask, dissolve the Boc-protected peptide in methanol.

  • Reaction: Carefully add oxalyl chloride (3 equivalents) to the solution at room temperature.

  • Monitoring: Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the deprotected peptide, typically as its hydrochloride salt.

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow for Boc deprotection and the logical relationship of potential side reactions.

G General Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_deprotection Deprotection cluster_workup Work-up & Purification Boc_Peptide Boc-Protected Peptide (on resin or in solution) Deprotection_Step Add Deprotection Reagent (e.g., TFA/DCM with scavengers) Boc_Peptide->Deprotection_Step Reaction Agitate at Room Temperature (30 min - 2 h) Deprotection_Step->Reaction Filtration Filter and Wash Resin Reaction->Filtration Neutralization Neutralize with Base (e.g., DIPEA/DCM) Filtration->Neutralization Cleavage Final Cleavage from Resin (if applicable) Neutralization->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification

Caption: General experimental workflow for Boc deprotection of a peptide.

G Logical Relationship of Side Reactions in Boc Deprotection cluster_side_reactions Potential Side Reactions cluster_mitigation Mitigation Strategies Boc_Deprotection Acidic Boc Deprotection tButylation tert-Butylation of Nucleophilic Residues Boc_Deprotection->tButylation Aspartimide Aspartimide Formation Boc_Deprotection->Aspartimide Incomplete Incomplete Deprotection Boc_Deprotection->Incomplete Scavengers Add Scavengers (TIS, EDT, etc.) tButylation->Scavengers Prevented by Milder_Conditions Use Milder Deprotection Conditions/Reagents Aspartimide->Milder_Conditions Minimized by Optimize_Time Optimize Reaction Time and Temperature Incomplete->Optimize_Time Avoided by

Caption: Logical relationship of side reactions during Boc deprotection.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-L-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating Boc-L-2-aminobutanoic acid (Boc-Abu-OH). This document outlines the fundamental principles, detailed experimental protocols, and expected outcomes for researchers engaged in peptide chemistry and drug development.

Introduction

Solution-phase peptide synthesis (SPPS), while older than its solid-phase counterpart, remains a valuable technique, particularly for the large-scale production of short peptides and for sequences that may be challenging to assemble on a solid support.[1][2] this compound is a non-proteinogenic α-amino acid derivative that can be incorporated into peptide chains to modulate their structure and biological activity.[3] The tert-butyloxycarbonyl (Boc) protecting group on its N-terminus is acid-labile, making it suitable for stepwise peptide elongation.[1][2]

This guide details the chemical strategies and methodologies for incorporating this compound into a growing peptide chain in a solution-phase context.

General Synthesis Workflow

The solution-phase synthesis of a dipeptide using this compound follows a series of protection, coupling, and deprotection steps. The overall workflow is illustrated below.

G Overall Workflow for Dipeptide Synthesis A Start: Amino Acids (this compound & C-terminal AA) B Protect C-terminal AA (e.g., Methyl Esterification) A->B C Couple this compound with protected C-terminal AA A->C Boc-Abu-OH B->C Amino Acid Ester D Purify Protected Dipeptide C->D E N-terminal Deprotection (Remove Boc group) D->E F C-terminal Deprotection (e.g., Saponification) E->F G Final Purification F->G H Characterize Final Dipeptide G->H

Caption: General workflow for solution-phase dipeptide synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a dipeptide, Boc-Abu-AA-OMe, where AA is any other amino acid.

Protocol 1: C-terminal Amino Acid Protection (Methyl Esterification)

To prevent self-coupling, the carboxylic acid group of the C-terminal amino acid must be protected, typically as a methyl or benzyl ester.[1]

Materials:

  • C-terminal Amino Acid (e.g., L-Alanine)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

Procedure:

  • Suspend the C-terminal amino acid (1.0 eq.) in anhydrous methanol in a round bottom flask.

  • Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The suspension should become a clear solution.

  • Remove the solvent under reduced pressure to obtain the crude amino acid methyl ester hydrochloride.

  • Wash the crude product with cold diethyl ether to precipitate the salt.

  • Dry the product under vacuum. The product can be used in the next step without further purification.

Protocol 2: Peptide Coupling Reaction

The coupling of this compound with the protected C-terminal amino acid is the key step in forming the peptide bond. The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) is common to facilitate amide bond formation and minimize racemization.[4]

Materials:

  • This compound (1.0 eq.)

  • C-terminal amino acid methyl ester hydrochloride (1.0 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or THF.

  • In a separate flask, dissolve the C-terminal amino acid methyl ester hydrochloride (1.0 eq.) in the same solvent and neutralize with NMM or DIEA (1.0 eq.) at 0°C.

  • Add the neutralized amino acid ester solution to the this compound solution.

  • Cool the combined solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in the same solvent dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purify the crude product by flash column chromatography on silica gel.

G Peptide Coupling Mechanism with DCC/HOBt cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation BocAbu Boc-Abu-OH Oacylisourea O-acylisourea (active intermediate) BocAbu->Oacylisourea + DCC DCC DCC HOBtEster HOBt-ester (less reactive, reduces racemization) Oacylisourea->HOBtEster + HOBt DCU DCU (precipitate) Oacylisourea->DCU HOBt HOBt AAME H-AA-OMe (Amino Acid Ester) Dipeptide Boc-Abu-AA-OMe (Protected Dipeptide) HOBtEster->Dipeptide + H-AA-OMe HOBt_regen HOBt (regenerated)

Caption: Mechanism of peptide bond formation using DCC and HOBt.

Protocol 3: N-terminal Boc Group Deprotection

The Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the N-terminal amine for further chain elongation if desired.[1][5]

Materials:

  • Protected Dipeptide (Boc-Abu-AA-OMe)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the protected dipeptide in a solution of 50% TFA in DCM.[5]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the oily residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the deprotected dipeptide ester.

Quantitative Data Summary

The efficiency of solution-phase peptide synthesis can vary based on the specific amino acids and reaction conditions. Below is a summary of representative data.

Peptide SequenceCoupling MethodYieldPurityReference
Boc-Abu-Phe-Ile-OMeMicrowave-assisted, in water83%98%[5]
General DipeptideDCC/HOBt in organic solvent70-90%>95%[Typical]

Note: "Typical" values are based on general knowledge of peptide synthesis and may vary.

Purification and Characterization

Purification:

  • Extraction: Liquid-liquid extraction is used during the work-up to remove water-soluble impurities and excess reagents.[6]

  • Crystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective purification method.[5]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying crude peptide products in solution-phase synthesis.[6]

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and stereochemistry of the synthesized peptide.[5]

  • Mass Spectrometry (MS): Verifies the molecular weight of the final product.[5]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final peptide. A reversed-phase C18 column is typically used.

Logical Relationships in Boc-Protected Peptide Synthesis

The selection of protecting groups and reagents is critical for a successful synthesis. The diagram below illustrates the key relationships and considerations.

G Key Relationships in Boc Synthesis Strategy cluster_reactants Reactants cluster_reagents Reagents & Conditions Synthesis Peptide Synthesis BocAA N-Boc Amino Acid (e.g., Boc-Abu-OH) Synthesis->BocAA AAEster C-Protected Amino Acid (e.g., H-Ala-OMe) Synthesis->AAEster Coupling Coupling Reagent (e.g., DCC, EDC) Synthesis->Coupling Additive Additive (e.g., HOBt) Synthesis->Additive Deprotection Deprotection Agent (e.g., TFA) Synthesis->Deprotection BocAA->Coupling activates carboxyl group BocAA->Deprotection Boc group removed by Coupling->Additive requires to suppress racemization

Caption: Interdependencies in Boc-based solution-phase synthesis.

References

Application Notes and Protocols: The Role of Boc-L-2-aminobutanoic Acid in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-2-aminobutanoic acid, an N-terminally protected form of the non-proteinogenic amino acid L-2-aminobutanoic acid (L-Abu), is a critical building block in the synthesis of peptide-based enzyme inhibitors. Its incorporation into peptide sequences can significantly enhance the therapeutic properties of these molecules. The ethyl side chain of the L-Abu residue can influence the inhibitor's conformation, stability, and binding affinity to the target enzyme, often leading to improved metabolic stability and bioavailability compared to peptides containing only natural amino acids.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of two major classes of enzyme inhibitors: Dipeptidyl Peptidase IV (DPP-IV) inhibitors and Caspase inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels, making it a key target for the treatment of type 2 diabetes. This compound is often incorporated at the P2 position of dipeptidyl boronic acid inhibitors, where it can contribute to potent and selective inhibition of DPP-IV.

DPP-IV Signaling Pathway

The following diagram illustrates the role of DPP-IV in the incretin pathway and the mechanism of action of DPP-IV inhibitors.

DPP4_Pathway DPP-IV Signaling Pathway in Glucose Homeostasis cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Release (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretin Release (GLP-1, GIP)->Glucagon Secretion Inhibits DPP4 DPP-IV Incretin Release (GLP-1, GIP)->DPP4 Substrate for Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Inactivates DPP-IV Inhibitor DPP-IV Inhibitor (containing L-Abu) DPP-IV Inhibitor->DPP4 Inhibits

DPP-IV signaling pathway and inhibitor action.
Quantitative Data: DPP-IV Inhibition

The inhibitory activity of dipeptide boronic acid inhibitors containing L-2-aminobutanoic acid (Abu) and other amino acids at the P2 position highlights the importance of this residue in achieving high potency. The following table summarizes the IC50 values for a series of Xaa-boroPro dipeptidyl boronic acid inhibitors of DPP-IV.

P2 Amino Acid (Xaa)Inhibitor StructureDPP-IV IC50 (nM)
L-Alanine (Ala)Ala-boroPro1.6
L-2-Aminobutanoic acid (Abu) Abu-boroPro 1.8
L-Valine (Val)Val-boroPro2.5
L-Isoleucine (Ile)Ile-boroPro2.2
L-Proline (Pro)Pro-boroPro15

Data adapted from a study on the structure-activity relationships of boronic acid inhibitors of DPP-IV. The data demonstrates that small, hydrophobic amino acids like L-2-aminobutanoic acid at the P2 position contribute to potent inhibition.

Experimental Protocol: Solid-Phase Synthesis of a DPP-IV Inhibitor

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a dipeptidyl boronic acid inhibitor using this compound.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-L-proline

  • This compound (Boc-L-Abu-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Pinacolborane

  • Anhydrous diethyl ether

  • HPLC grade acetonitrile and water

Workflow Diagram:

SPPS_Workflow Solid-Phase Synthesis Workflow for DPP-IV Inhibitor start Start: Merrifield Resin swell 1. Resin Swelling (DCM) start->swell load 2. Loading of First Amino Acid (Boc-L-proline) swell->load deprotect1 3. Boc Deprotection (TFA/DCM) load->deprotect1 neutralize1 4. Neutralization (DIEA/DMF) deprotect1->neutralize1 couple 5. Coupling of Second Amino Acid (Boc-L-Abu-OH) neutralize1->couple deprotect2 6. Boc Deprotection (TFA/DCM) couple->deprotect2 cleave 7. Cleavage from Resin (HF or TFMSA) deprotect2->cleave boronate 8. Boronic Acid Formation cleave->boronate purify 9. Purification (RP-HPLC) boronate->purify characterize 10. Characterization (Mass Spectrometry) purify->characterize end End: Purified Inhibitor characterize->end

SPPS workflow for a dipeptidyl boronic acid inhibitor.

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Loading of the First Amino Acid (Boc-L-proline):

    • Dissolve Boc-L-proline (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and allow the activation to proceed for 15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. Repeat the coupling if the test is positive.

  • Boc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM and then DMF.

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve Boc-L-Abu-OH (3 equivalents), HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate for 15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling with the Kaiser test.

  • Final Boc Deprotection: Repeat step 3.

  • Cleavage from Resin:

    • Dry the peptide-resin under vacuum.

    • Cleave the dipeptide from the resin using a standard HF or trifluoromethanesulfonic acid (TFMSA) cleavage protocol.

  • Boronic Acid Formation: The resulting peptide with a suitable precursor is then converted to the boronic acid. This step often involves reaction with a borane source like pinacolborane followed by hydrolysis.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final dipeptidyl boronic acid inhibitor by mass spectrometry and analytical RP-HPLC.

Caspase Inhibitors

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[2] Dysregulation of caspase activity is implicated in various diseases, including cancer and neurodegenerative disorders. Peptide-based inhibitors, often containing non-proteinogenic amino acids like L-2-aminobutanoic acid, are valuable tools for studying caspase function and as potential therapeutics. The L-Abu residue is typically incorporated at the P2 or P3 position of the peptide sequence to modulate inhibitor selectivity and potency.

Caspase Signaling Pathway

The diagram below outlines the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases.

Caspase_Pathway Caspase-Mediated Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand (e.g., TNF, FasL) Death Ligand (e.g., TNF, FasL) Death Receptor Death Receptor Death Ligand (e.g., TNF, FasL)->Death Receptor DISC DISC Formation Death Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrate Cleavage Substrate Cleavage Caspase3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Caspase Inhibitor Caspase Inhibitor (containing L-Abu) Caspase Inhibitor->Caspase8 Inhibits Caspase Inhibitor->Caspase9 Inhibits Caspase Inhibitor->Caspase3 Inhibits

Overview of caspase signaling in apoptosis.
Quantitative Data: Caspase Inhibition

The following table presents the inhibition constants (Ki) for a series of peptidyl acyloxymethylketone (AOMK) inhibitors against various caspases. This data highlights the selectivity profile of the inhibitors.

InhibitorCaspase-1 Ki (μM)Caspase-3 Ki (μM)Caspase-6 Ki (μM)Caspase-7 Ki (μM)Caspase-8 Ki (μM)
Z-EKD-aomk0.020.235500.230.54
Biotin-EKD-aomk0.030.25>5000.280.60

Data adapted from a study on novel caspase inhibitors.[2] The data shows that these inhibitors have high affinity for caspases-1, -3, -7, and -8, but are less potent against caspase-6. The incorporation of a biotin tag does not significantly alter the inhibitory profile.

Experimental Protocol: Solution-Phase Synthesis of a Caspase Inhibitor

This protocol outlines the solution-phase synthesis of a tripeptide caspase inhibitor incorporating L-2-aminobutanoic acid.

Materials:

  • Boc-L-Asp(OBzl)-OH

  • L-2-Aminobutanoic acid methyl ester hydrochloride (H-L-Abu-OMe·HCl)

  • Boc-L-Val-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Lithium hydroxide (LiOH)

  • Acyloxymethyl chloride warhead precursor

Workflow Diagram:

Solution_Phase_Workflow Solution-Phase Synthesis of a Caspase Inhibitor start Start: Protected Amino Acids couple1 1. Couple Boc-L-Val-OH and H-L-Abu-OMe start->couple1 deprotect1 2. Boc Deprotection (TFA/DCM) couple1->deprotect1 couple2 3. Couple Boc-L-Asp(OBzl)-OH and H-L-Val-L-Abu-OMe deprotect1->couple2 deprotect2 4. Boc Deprotection (TFA/DCM) couple2->deprotect2 saponify 5. Saponification (LiOH) deprotect2->saponify add_warhead 6. Addition of Acyloxymethyl Ketone Warhead saponify->add_warhead deprotect_final 7. Final Deprotection (e.g., Hydrogenolysis) add_warhead->deprotect_final purify 8. Purification (RP-HPLC) deprotect_final->purify end End: Purified Inhibitor purify->end

Solution-phase synthesis workflow for a caspase inhibitor.

Procedure:

  • Dipeptide Formation (Boc-Val-Abu-OMe):

    • Dissolve Boc-L-Val-OH (1 equivalent) and HOBt (1 equivalent) in DMF.

    • Add H-L-Abu-OMe·HCl (1 equivalent) and NMM (1 equivalent).

    • Cool the mixture to 0°C and add DCC (1.1 equivalents).

    • Stir the reaction overnight, allowing it to warm to room temperature.

    • Filter the dicyclohexylurea byproduct and extract the dipeptide into ethyl acetate.

    • Wash the organic layer with saturated NaHCO3 and brine, then dry over Na2SO4 and concentrate.

  • Boc Deprotection:

    • Dissolve the dipeptide in DCM and add an excess of TFA.

    • Stir for 1 hour at room temperature.

    • Remove the solvent and TFA under reduced pressure.

  • Tripeptide Formation (Boc-Asp(OBzl)-Val-Abu-OMe):

    • Couple Boc-L-Asp(OBzl)-OH to the deprotected dipeptide using the same procedure as in step 1.

  • Saponification:

    • Dissolve the tripeptide methyl ester in a mixture of THF and water.

    • Add LiOH (1.5 equivalents) and stir until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the carboxylic acid into ethyl acetate.

  • Addition of the Acyloxymethyl Ketone Warhead:

    • The C-terminal carboxylic acid is coupled to a suitable precursor to form the acyloxymethyl ketone warhead. This typically involves activation of the carboxylic acid and reaction with a diazomethyl ketone intermediate.

  • Final Deprotection:

    • Remove the benzyl protecting group from the aspartate side chain by catalytic hydrogenolysis (H2, Pd/C).

  • Purification and Characterization:

    • Purify the final inhibitor by preparative RP-HPLC.

    • Characterize the product by mass spectrometry and NMR to confirm its structure and purity.

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent and selective enzyme inhibitors. Its incorporation into peptide scaffolds can significantly enhance their pharmacological properties. The detailed protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in the design and synthesis of novel enzyme inhibitors for various therapeutic applications.

References

The Role of Boc-L-2-Aminobutanoic Acid in Advancing Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The non-proteinogenic amino acid, Boc-L-2-aminobutanoic acid, is proving to be a critical building block in the development of novel therapeutic peptides. Its incorporation into peptide chains offers medicinal chemists a powerful tool to enhance the stability, bioavailability, and binding affinity of peptide-based drugs. This has led to significant advancements in the design of inhibitors for a range of therapeutic targets, including Hepatitis C Virus (HCV) NS3 protease and cathepsin C.

The tert-butyloxycarbonyl (Boc) protecting group on L-2-aminobutanoic acid allows for its precise insertion into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The ethyl side chain of the amino acid can influence the peptide's conformation and hydrophobicity, leading to improved pharmacological properties compared to their natural counterparts.

Enhancing Proteolytic Stability and Potency

A key advantage of incorporating unnatural amino acids like L-2-aminobutanoic acid is the increased resistance of the resulting peptides to enzymatic degradation in the body. This enhanced metabolic stability translates to a longer half-life and improved therapeutic window. Furthermore, the unique structural attributes of this amino acid can lead to a higher binding affinity for the target protein, resulting in more potent therapeutic effects.

Application in Cathepsin C Inhibitors

Cathepsin C, a lysosomal cysteine protease, plays a crucial role in the activation of serine proteases in immune cells, making it a key target for inflammatory diseases.[1][2][3] Research has demonstrated that peptide-based inhibitors incorporating a 2-aminobutanoyl moiety exhibit significant potency against cathepsin C.

Inhibitor ClassCompoundTargetIC50 (nM)Ki (nM)
Semiacarbazide1-(2S-2-aminobutanoyl)-4-{2S-N-[2S-3-(m-fluorophenyl)propan-2-yl-amide]-4-phenylbutan-2-yl-amide}semicarbazideHuman Cathepsin C31 ± 345 ± 2
Nitrile-basedIcatC XPZ-01 ((S)-2-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide)Human Cathepsin C15 ± 1-

Application in Hepatitis C Virus (HCV) NS3 Protease Inhibitors

The HCV NS3 protease is essential for viral replication, making it a prime target for antiviral drug development.[4][5][6] The macrocyclic tripeptide inhibitor BILN 2061, which incorporates an aminobutanoic acid derivative, has shown potent and competitive inhibition of NS3 proteases from various HCV genotypes.

InhibitorHCV GenotypeTargetKi (nM)
BILN 2061Genotype 1aNS3 Protease1.5
BILN 2061Genotype 1bNS3 Protease1.5
BILN 2061Genotype 2NS3 Protease80 - 90
BILN 2061Genotype 3aNS3 Protease80 - 90

Signaling Pathways and Experimental Workflows

To facilitate further research and development in this area, detailed diagrams of the relevant signaling pathways and a general experimental workflow for the synthesis of these therapeutic peptides are provided below.

Cathepsin_C_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Immune_Cells Immune Cells (e.g., Neutrophils) Pro_inflammatory_Stimuli->Immune_Cells Cathepsin_C Cathepsin C (DPPI) Immune_Cells->Cathepsin_C activates Pro_Serine_Proteases Pro-Serine Proteases (e.g., Pro-Neutrophil Elastase) Cathepsin_C->Pro_Serine_Proteases cleaves pro-domain of Active_Serine_Proteases Active Serine Proteases (e.g., Neutrophil Elastase) Pro_Serine_Proteases->Active_Serine_Proteases activation Tissue_Damage_Inflammation Tissue Damage & Inflammation Active_Serine_Proteases->Tissue_Damage_Inflammation leads to Inhibitor Peptide Inhibitor (with 2-aminobutanoyl) Inhibitor->Cathepsin_C inhibits

Cathepsin C activation of serine proteases in immune cells.

HCV_NS3_Protease_Signaling_Pathway cluster_virus HCV Life Cycle cluster_host Host Innate Immunity HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A autocleavage Viral_Proteins Mature Viral Proteins (NS4B, NS5A, NS5B) Polyprotein->Viral_Proteins processing NS3_4A->Polyprotein cleaves MAVS MAVS NS3_4A->MAVS cleaves TRIF TRIF NS3_4A->TRIF cleaves Replication Viral Replication Viral_Proteins->Replication Interferon_Response Interferon Response MAVS->Interferon_Response TRIF->Interferon_Response Inhibitor Peptide Inhibitor (e.g., BILN 2061) Inhibitor->NS3_4A inhibits

Role of HCV NS3/4A protease in viral replication and host immunity.

SPPS_Workflow Resin Solid Support Resin Swelling Resin Swelling (DCM/DMF) Resin->Swelling Deprotection Boc Deprotection (TFA in DCM) Swelling->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound, DCC/HBTU) Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection for next amino acid Cleavage Cleavage from Resin (HF) Repeat->Cleavage after final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Therapeutic Peptide Purification->Final_Peptide

References

Application Notes and Protocols: Microwave-Assisted Synthesis with Boc-L-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Peptide Synthesis with Microwave Technology

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in drug discovery and biomedical research, enabling the construction of complex peptides.[] The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[] Traditionally, this is a time-consuming process with each cycle of deprotection and coupling taking a significant amount of time.

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a transformative technology that dramatically accelerates this process.[2][3] By using microwave energy, the reaction system is heated rapidly and uniformly, which boosts the reaction rates of both the amino acid coupling and the protecting group removal steps.[4] This leads to significantly shorter synthesis times, improved product purity, and higher yields, especially for difficult or long peptide sequences.[3][5]

The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method in SPPS.[6] When incorporating non-proteinogenic amino acids like Boc-L-2-aminobutanoic acid —a valuable building block for creating novel peptidomimetics with modified pharmacological properties—microwave assistance can overcome challenges such as slow reaction kinetics. This document provides detailed protocols for the efficient coupling of this compound and the subsequent deprotection of the Boc group using microwave irradiation.

Key Advantages of Microwave-Assisted Boc-SPPS

FeatureAdvantageSource
Speed Reduces reaction times for coupling and deprotection from hours to minutes.[5][7]
Efficiency Drives reactions to completion, resulting in higher crude peptide purity and overall yield.[3][8]
Quality Minimizes side reactions and aggregation by providing uniform and controlled heating.[4]
Versatility Enables the synthesis of complex and "difficult" sequences that are challenging with conventional methods.[2][5]
Sustainability Can reduce solvent and reagent consumption, leading to less chemical waste.[4][9]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of this compound

This protocol describes the coupling of this compound onto a resin-bound peptide chain using a water-based, microwave-assisted method adapted from a general procedure for Boc-amino acids.[9]

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., H-Gly-Resin)

  • This compound

  • Coupling reagent: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Base catalyst: 4-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA)

  • Solvent: Deionized water, optionally with 0.2% Triton X-100 for improved swelling

  • Washing solvents: 0.2% Triton X-100 solution, ethanol, Dichloromethane (DCM)

Equipment:

  • Microwave peptide synthesizer (e.g., CEM Discover, Biotage Initiator+)

  • Solid-phase reaction vessel

  • Filtration apparatus

Step-by-Step Procedure:
  • Resin Preparation: Swell the peptide-resin (1 equivalent) in an aqueous solution of 0.2% Triton X-100 in a microwave-safe reaction vessel.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (5 equivalents), DMTMM (5 equivalents), and NMM (5 equivalents) in deionized water.

  • Coupling Reaction: Add the activation mixture to the swollen resin.

  • Microwave Irradiation: Place the reaction vessel in the microwave synthesizer. Irradiate the mixture at a constant temperature of 70°C for 3-5 minutes with stirring.[9] The power should be modulated to maintain the target temperature (typically <70 W).[9]

  • Washing: After irradiation, filter the resin and wash it thoroughly with 0.2% Triton X-100 solution, followed by ethanol to remove excess reagents and by-products.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Protocol 2: Microwave-Assisted Boc-Deprotection

This protocol details a rapid and efficient method for removing the Boc protecting group using a solid-phase supported sulfonic acid catalyst, which also facilitates purification through a "catch-and-release" mechanism.[7]

Materials:

  • Boc-protected peptide-resin (from Protocol 1)

  • Solid-supported sulfonic acid (e.g., Silica-supported SCX-3)

  • Solvent: Dichloromethane (DCM)

  • Neutralizing base: Solution of ammonia in methanol or DIEA in DCM

  • Washing solvents: DCM, Methanol

Equipment:

  • Microwave peptide synthesizer or reactor

  • Reaction vial (2-5 mL)

  • Filtration apparatus

Step-by-Step Procedure:
  • Reaction Setup: In a 2-5 mL microwave reaction vial, add the Boc-protected peptide-resin (1 equivalent, e.g., 0.25 mmol) and suspend it in DCM (2.5 mL).

  • Add Deprotecting Agent: Add the solid-supported sulfonic acid (1.5 equivalents).[7]

  • Microwave Irradiation (Catch Step): Seal the vial and heat it with stirring in the microwave reactor at 100°C for 10 minutes .[7] During this step, the Boc group is cleaved, and the newly formed free amine is ionically bound to the acidic solid support.

  • Washing: After cooling, filter the reaction mixture. The solid support (containing the desired deprotected amine) is retained. Wash the solid support several times with DCM to remove impurities and the cleaved Boc by-products.

  • Release Step: Transfer the washed solid support to a clean vial. Add a solution of a suitable base (e.g., 2M NH3 in Methanol or 5% DIEA in DCM) to neutralize the sulfonic acid and release the free amine.

  • Microwave Irradiation (Release): Heat the mixture in the microwave reactor at 60°C for 1 minute to facilitate the release.[7]

  • Final Work-up: Filter the mixture to remove the solid support. Wash the support with fresh DCM. The combined filtrate contains the purified, deprotected peptide. The solvent can then be removed under reduced pressure.

Data Presentation

Table 1: Reaction Conditions for Microwave-Assisted Coupling[9]
ParameterCondition
Amino Acid Boc-Protected Amino Acid (e.g., this compound)
Coupling Reagent DMTMM
Base Catalyst NMM or DIEA
Solvent Water (with 0.2% Triton X-100)
Temperature 70°C
Microwave Power < 70 W (variable to maintain temperature)
Reaction Time 3 - 10 minutes
Coupling Efficiency > 99% (Confirmed by Kaiser Test)
Table 2: Conditions for Microwave-Assisted Boc-Deprotection[7]
ParameterCondition
Starting Material Boc-Protected Amine / Amino Acid Derivative
Deprotecting Agent Silica Supported Sulfonic Acid (SCX-3)
Solvent Dichloromethane (DCM)
Temperature 100°C
Reaction Time 10 minutes
Yield Good to Excellent
Purity Very High

Visualizations

Workflow Diagrams

cluster_SPPS Microwave-Assisted Boc-SPPS Cycle Resin 1. Start: Peptide-Resin Deprotection 2. Boc Deprotection (Microwave, 100°C, 10 min) Resin->Deprotection Wash1 3. Washing Steps Deprotection->Wash1 Coupling 4. Coupling (this compound) (Microwave, 70°C, 3-5 min) Wash1->Coupling Wash2 5. Washing Steps Coupling->Wash2 Elongated 6. Elongated Peptide-Resin Wash2->Elongated Repeat Repeat for next amino acid Elongated->Repeat

Diagram 1: General workflow for a cycle of microwave-assisted Boc-SPPS.

cluster_Purification Catch-and-Release Deprotection Workflow Start Boc-Peptide + Impurities + Solid-Phase Acid Catch Catch Step: Microwave Irradiation (100°C, 10 min) Start->Catch Caught Deprotected Peptide (Bound to Resin) + Soluble Impurities Catch->Caught Wash Filtration & Washing Caught->Wash Release Release Step: Add Base + Microwave (60°C, 1 min) Wash->Release Waste Solid-Phase Acid + Impurities (Filtered off) Wash->Waste Final Pure Deprotected Peptide (in solution) Release->Final

Diagram 2: Workflow for the catch-and-release Boc-deprotection and purification method.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis of Peptides Containing Boc-L-2-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of Boc-L-2-aminobutanoic acid (Boc-Abu-OH) into peptide sequences using automated solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) strategy, while being one of the original methods for SPPS, remains a robust and effective technique for the synthesis of custom peptides.

Introduction

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method that offers high yields and purity for a wide range of peptide sequences. This compound is a non-proteinogenic amino acid that can be incorporated into peptide chains to modulate their structure, stability, and biological activity. This document outlines the key steps and considerations for the successful automated synthesis of peptides containing this modified amino acid.

Principle of Boc-Based Solid-Phase Peptide Synthesis

Boc-SPPS involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The synthesis cycle consists of two main chemical steps: deprotection of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA), and coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3][4]

Key Reagents and Materials

Successful automated Boc-SPPS requires high-quality reagents and materials. The following is a general list of necessary components:

ComponentDescriptionCommon Examples
Resin The solid support onto which the peptide is synthesized. The choice of resin depends on the desired C-terminal functionality (acid or amide).Merrifield resin (for C-terminal acid), PAM resin (for C-terminal acid with increased stability), MBHA resin (for C-terminal amide).[3]
Boc-Amino Acids Nα-Boc protected amino acids, including this compound. Side chains of reactive amino acids are protected with benzyl-based groups.[5]Boc-Ala-OH, Boc-Leu-OH, Boc-Arg(Tos)-OH, this compound.
Coupling Reagents Reagents that activate the carboxylic acid group of the incoming amino acid to facilitate amide bond formation.HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole).[6]
Deprotection Reagent An acidic solution used to remove the Nα-Boc protecting group.25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3]
Neutralization Base A base used to neutralize the protonated N-terminus after deprotection.5-10% N,N-Diisopropylethylamine (DIEA) in DCM or N-Methylpyrrolidone (NMP).[4]
Cleavage Cocktail A strong acid solution with scavengers to cleave the peptide from the resin and remove side-chain protecting groups.Hydrogen Fluoride (HF) with scavengers like anisole or p-cresol; Trifluoromethanesulfonic acid (TFMSA).
Solvents High-purity solvents for washing, reactions, and reagent preparation.Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), Isopropanol (IPA).

Automated Synthesis Protocol: General Cycle

The following table outlines a typical cycle for the incorporation of a single amino acid in an automated Boc-SPPS synthesizer. Specific parameters such as reaction times and wash durations may need to be optimized based on the peptide sequence and the synthesizer model.

StepReagent/SolventDuration (minutes)Purpose
1. Resin SwellingDCM or DMF30-60To allow the resin to swell and become accessible for reactions.
2. Deprotection25-50% TFA in DCM1-2Initial deprotection wash.
3. Deprotection25-50% TFA in DCM20-30Main deprotection step to remove the Boc group.[3]
4. DCM WashDCM3 x 1To remove excess TFA.
5. IPA WashIsopropanol (IPA)2 x 1To remove residual TFA and DCM.
6. Neutralization5-10% DIEA in DCM2 x 2To neutralize the N-terminal ammonium trifluoroacetate salt.[4]
7. DCM WashDCM3 x 1To remove excess base.
8. CouplingBoc-Amino Acid + Coupling Reagent in DMF/DCM30-120To form the new peptide bond.
9. DCM/DMF WashDCM or DMF3 x 1To remove excess reagents and byproducts.

Quantitative Data from a Representative Automated Boc-SPPS

Peptide SequenceSynthesizerOverall Yield (after purification)PurityReference
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-ArgCustom-built automated synthesizer68%Chromatographically pure[2]

Note: The yield and purity of a specific peptide synthesis can vary significantly depending on the sequence, length, and the specific synthesis conditions and equipment used.

Experimental Protocols

Resin Preparation and Loading
  • Place the desired amount of resin (e.g., Merrifield resin, 1.0 mmol/g substitution) in the reaction vessel of the automated peptide synthesizer.

  • Wash the resin with DCM (3 x 1 min) to remove any impurities.

  • Swell the resin in DCM or DMF for at least 30 minutes prior to the first coupling step.

  • For the first amino acid, a pre-loaded resin (e.g., Boc-Phe-Merrifield resin) is typically used. If starting with an unloaded resin, the first Boc-amino acid is attached using a specific protocol, often involving the cesium salt of the amino acid.

Automated Peptide Synthesis Cycle

Program the automated peptide synthesizer to perform the repetitive cycles as outlined in Section 4. Ensure that all reagent bottles are filled with fresh, high-quality reagents and solvents. The synthesizer will automatically perform the following for each amino acid in the sequence:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 25-50% TFA in DCM.

  • Washes: The resin is thoroughly washed with DCM and IPA to remove TFA.

  • Neutralization: The protonated N-terminus is neutralized with a solution of DIEA in DCM.

  • Washes: The resin is washed with DCM to remove the neutralization base.

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is pre-activated with a coupling reagent (e.g., HBTU/DIEA in DMF) and then added to the reaction vessel to couple to the free N-terminus of the peptide chain.

  • Washes: The resin is washed with DMF and DCM to remove unreacted amino acid and coupling byproducts.

Cleavage and Deprotection

Caution: This step involves the use of highly corrosive and hazardous acids. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the final synthesis cycle and removal of the N-terminal Boc group, the peptide-resin is thoroughly washed with DCM and dried under vacuum.

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole or p-cresol, to the peptide-resin.

  • Cool the apparatus in a dry ice/acetone bath.

  • Carefully condense a measured amount of anhydrous liquid HF into the reaction vessel.

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • The crude peptide is then precipitated and washed with cold diethyl ether.

Purification and Analysis
  • Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the fractions for purity using analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Visualizations

Automated Boc-SPPS Workflow

Automated_Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-AA, HBTU/DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_decision Last Amino Acid? wash3->cycle_decision cycle_decision->deprotection No cleavage Cleavage & Deprotection (HF or TFMSA) cycle_decision->cleavage Yes purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Automated Boc-SPPS Cycle Workflow.

Chemical Pathway for a Single Coupling Cycle

Boc_SPPS_Cycle cluster_resin Solid Support Resin_Peptide_Boc Resin-Peptide(n)-NH-Boc Resin_Peptide_NH3 Resin-Peptide(n)-NH3+ TFA- Resin_Peptide_Boc->Resin_Peptide_NH3 Deprotection Resin_Peptide_NH2 Resin-Peptide(n)-NH2 Resin_Peptide_NH3->Resin_Peptide_NH2 Neutralization Resin_Peptide_Next_Boc Resin-Peptide(n+1)-NH-Boc Resin_Peptide_NH2->Resin_Peptide_Next_Boc Coupling TFA TFA / DCM DIEA DIEA / DCM Boc_AA Boc-AA-OH + HBTU/DIEA

Caption: Chemical steps in a Boc-SPPS cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SPPS of Boc-L-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the coupling efficiency of Boc-L-2-aminobutanoic acid (Boc-Abu-OH) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why can the coupling of this compound be challenging in SPPS?

A1: this compound is a sterically hindered amino acid. The ethyl group on the α-carbon can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling. This can result in deletion sequences and lower purity of the final peptide.

Q2: What are the primary indicators of poor coupling efficiency for this compound?

A2: The most common indicator is a positive Kaiser test (ninhydrin test) after the coupling step, which detects unreacted primary amines on the resin. Other indicators include the presence of deletion sequences (peptide lacking the intended amino acid) in the final product upon analysis by mass spectrometry or HPLC, and overall low peptide yield.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A3: For sterically hindered amino acids, more potent coupling reagents are generally required. Uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP, are highly recommended over standard carbodiimide reagents like DCC or DIC alone.[1][2] HATU is often considered one of the most effective reagents for such difficult couplings due to its rapid activation and ability to minimize racemization.[3]

Q4: Can solvent choice impact the coupling efficiency of this compound?

A4: Yes, the solvent plays a crucial role in SPPS. Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective at swelling the polystyrene resin and solvating the growing peptide chain, which is essential for efficient coupling.[4] In cases of peptide aggregation, a known issue with hydrophobic sequences, using a more polar solvent or a mixture of solvents (e.g., DMF/DMSO) can be beneficial.[4]

Q5: What is "double coupling" and when should it be used for this compound?

A5: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step.[5] This strategy is highly recommended for sterically hindered residues like this compound, especially if a positive Kaiser test is observed after the first coupling, to ensure the reaction goes to completion.[5]

Troubleshooting Guide

Problem: Incomplete Coupling of this compound (Positive Kaiser Test)

This workflow outlines a systematic approach to diagnose and resolve incomplete coupling.

G cluster_0 Troubleshooting Incomplete Coupling start Positive Kaiser Test after Coupling Boc-Abu-OH q1 Which coupling reagent was used? start->q1 a1_carb Standard Carbodiimide (DCC, DIC) q1->a1_carb a1_onium Onium Salt (HATU, HBTU, PyBOP) q1->a1_onium sol1 Upgrade to a more potent coupling reagent (e.g., HATU, HBTU, PyBOP) a1_carb->sol1 q2 Review reaction conditions a1_onium->q2 sol1->q2 a2_equiv Increase Equivalents (Amino Acid & Reagent) q2->a2_equiv a2_time Extend Coupling Time (e.g., 2-4 hours) q2->a2_time a2_double Perform a Double Coupling q2->a2_double q3 Is peptide aggregation suspected? a2_equiv->q3 a2_time->q3 a2_double->q3 a3_solvent Switch to NMP or use a DMF/DMSO mixture q3->a3_solvent a3_salt Add a chaotropic salt (e.g., LiCl) q3->a3_salt end_node Monitor with Kaiser Test. If still positive, consider capping unreacted amines. a3_solvent->end_node a3_salt->end_node

Caption: A workflow for troubleshooting incomplete coupling of Boc-Abu-OH.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent ClassRelative Reaction RateEfficacy for Hindered CouplingsRisk of RacemizationKey Considerations
DCC/DIC CarbodiimideModerateLow to ModerateModerateByproduct (DCU) can be insoluble. HOBt addition is recommended to reduce racemization.[2]
HBTU Aminium/UroniumFastHighLowA reliable and cost-effective option for many difficult couplings.[3]
PyBOP PhosphoniumFastHighLowByproducts are generally less problematic than DCC.[6]
HATU Aminium/UroniumVery FastVery HighVery LowGenerally considered the most effective for highly hindered couplings and minimizing side reactions.[3]
COMU Aminium/UroniumVery FastVery HighVery LowA newer generation reagent with performance comparable to HATU, but with non-explosive byproducts.[2]

Table 2: Impact of SPPS Parameters on Coupling Efficiency

ParameterStandard ConditionOptimized Condition for Boc-Abu-OHExpected Outcome
Amino Acid Equivalents 1.5 - 2 eq.3 - 4 eq.Drives the reaction towards completion.
Coupling Reagent Equivalents 1.5 - 2 eq.3 - 4 eq.Ensures complete activation of the amino acid.
Coupling Time 30 - 60 min2 - 4 hours (or overnight)Allows more time for the sterically hindered reaction to proceed.
Coupling Strategy Single CouplingDouble CouplingSignificantly increases the likelihood of complete coupling.[5]
Solvent DMFNMP or DMF/DMSOImproves solvation and can disrupt peptide aggregation.[4]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for the efficient coupling of Boc-Abu-OH to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform the Boc deprotection step using 50% TFA in DCM.

    • Wash the resin thoroughly with DCM, then IPA, and finally DMF.

    • Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes) and wash again with DMF.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained, neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to check for completion. A negative result (yellow/clear beads) indicates a complete reaction.

    • If the Kaiser test is positive, proceed to the Double Coupling Protocol (Protocol 2).

    • If the reaction is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Caption: Workflow for HATU-mediated coupling of Boc-Abu-OH.

Protocol 2: Double Coupling Strategy for this compound

Use this protocol if a single coupling (Protocol 1) is found to be incomplete based on a positive Kaiser test.

  • First Coupling:

    • Perform the coupling reaction as described in Protocol 1 for the recommended time (e.g., 2 hours).

  • Wash:

    • After the initial coupling time, drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents from the first coupling.

  • Second Coupling:

    • Prepare a fresh activation solution of this compound, HATU, and DIEA as described in Protocol 1.

    • Add this new solution to the washed resin and agitate for another 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a final Kaiser test to confirm the completion of the reaction.

    • If the test is negative, wash the resin as described in Protocol 1 and proceed with the synthesis.

    • If the test remains positive, it may be necessary to cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

G cluster_protocol2 Double Coupling Workflow FirstCoupling Perform First Coupling (Protocol 1) Kaiser1 Kaiser Test FirstCoupling->Kaiser1 Wash1 Wash Resin with DMF Kaiser1->Wash1 Positive SecondCoupling Perform Second Coupling (Fresh Reagents) Wash1->SecondCoupling Kaiser2 Final Kaiser Test SecondCoupling->Kaiser2 Wash2 Final Wash (DMF & DCM) Kaiser2->Wash2 Negative Cap Cap unreacted amines Kaiser2->Cap Positive Proceed Proceed with Synthesis Wash2->Proceed

Caption: Logical workflow for the double coupling strategy.

References

Side reactions associated with Boc-L-2-aminobutanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Boc-L-2-aminobutanoic acid (Boc-Abu-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions associated with the use of this compound in peptide synthesis?

While this compound is a relatively straightforward, non-proteinogenic amino acid, its incorporation into peptide chains can still be susceptible to common side reactions inherent in Boc-based Solid-Phase Peptide Synthesis (SPPS). These include:

  • Incomplete Coupling: Due to the ethyl side chain of aminobutanoic acid, slight steric hindrance may lead to incomplete coupling reactions, resulting in deletion sequences.

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, particularly when Abu is the second amino acid in the sequence. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide and forming a cyclic diketopiperazine.

  • Racemization: Although less common for simple aliphatic amino acids compared to residues like histidine or cysteine, racemization can still occur during the activation step of the carboxyl group, leading to the incorporation of the D-enantiomer.

  • Peptide Aggregation: Peptides containing hydrophobic residues like aminobutanoic acid can be prone to aggregation, where peptide chains self-associate on the solid support. This can hinder reagent access and lead to incomplete reactions.

Q2: How can I minimize incomplete coupling when using Boc-Abu-OH?

Incomplete coupling is a primary source of impurities. To ensure complete incorporation of Boc-Abu-OH:

  • Optimize Coupling Reagents: Utilize highly efficient coupling reagents. While standard carbodiimides like DIC can be effective, phosphonium (e.g., PyBOP®, HBTU) or uronium/aminium (e.g., HATU, HCTU) salts are often more potent for potentially challenging couplings.

  • Double Coupling: If a coupling reaction is suspected to be incomplete (as indicated by a positive Kaiser test), performing a second coupling step before proceeding to the next deprotection can significantly improve the yield of the desired peptide.

  • Increase Equivalents and Reaction Time: Using a higher excess (3-5 equivalents) of Boc-Abu-OH and the coupling reagents, along with extending the reaction time (e.g., from 1-2 hours to 4 hours or overnight), can help drive the reaction to completion.

  • Monitor the Reaction: Use a qualitative method like the ninhydrin (Kaiser) test to monitor the presence of free primary amines on the resin. A negative test indicates a complete coupling reaction.

Q3: What strategies can be employed to prevent diketopiperazine formation when Abu is the second residue?

Diketopiperazine formation is a significant issue at the dipeptide stage. To mitigate this:

  • Use 2-Chlorotrityl Chloride Resin: This resin is sterically hindered, which can suppress the intramolecular cyclization that leads to DKP formation.

  • In Situ Neutralization: Employing in situ neutralization protocols, where the neutralization of the N-terminal amine and the subsequent coupling reaction occur simultaneously, can reduce the time the free amine is available to initiate DKP formation.[1]

  • Dipeptide Coupling: If commercially available, coupling a pre-formed dipeptide (e.g., Boc-Xaa-Abu-OH) can bypass the problematic dipeptide-resin intermediate altogether.

Q4: How can I reduce the risk of racemization during the coupling of Boc-Abu-OH?

While the risk is lower for aliphatic amino acids, taking precautions against racemization is good practice:

  • Choice of Coupling Reagents and Additives: Using coupling reagents in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[2]

  • Control of Base: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) for neutralization and activation. Avoid using an excess of base.

  • Lower Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to minimize the rate of racemization.[2]

Q5: My peptide containing Abu is showing signs of aggregation. What can I do?

Peptide aggregation can significantly impact synthesis efficiency.[1] To address this:

  • Solvent Choice: While DMF is a common solvent, N-methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective in disrupting peptide aggregation.

  • Disrupting Secondary Structures: Incorporating "structure-breaking" residues like pseudoprolines (dipeptides of Ser or Thr) near the aggregating sequence can disrupt the formation of secondary structures that lead to aggregation.

  • Chaotropic Salts: Adding chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection steps can help to disrupt hydrogen bonding networks and reduce aggregation.

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can improve reaction kinetics and disrupt aggregation. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

Troubleshooting Guides

Issue 1: Low Yield of the Final Peptide
Potential Cause Troubleshooting Steps
Incomplete Coupling of Boc-Abu-OH - Perform a Kaiser test after the coupling step. If positive, perform a double coupling. - Switch to a more potent coupling reagent (e.g., HATU, HCTU). - Increase the equivalents of Boc-Abu-OH and coupling reagents (3-5 fold excess). - Extend the coupling reaction time.
Diketopiperazine Formation - If Abu is the second residue, consider using a 2-chlorotrityl chloride resin. - Utilize an in situ neutralization protocol.[1]
Peptide Aggregation - Switch the primary synthesis solvent from DMF to NMP. - Incorporate a pseudoproline dipeptide every 6-8 residues in the problematic sequence. - Add a chaotropic salt (e.g., 0.1 M LiCl) to the coupling and deprotection solutions.
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Deletion Sequence (Mass = Target - Mass of Abu) - This indicates incomplete coupling. Refer to the troubleshooting steps for "Incomplete Coupling of Boc-Abu-OH" in the table above.
Diastereomeric Impurity (Similar Mass, Different Retention Time) - This suggests racemization. - Ensure the use of racemization-suppressing additives (HOBt, OxymaPure®).[2] - Perform coupling at 0°C.[2] - Use a hindered base like DIEA and avoid excess.
Truncated Peptide (Mass = Mass of Dipeptide) - This is likely due to diketopiperazine formation. Refer to the troubleshooting steps for "Diketopiperazine Formation" in the table above.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU/HOBt
  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and agitate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat steps 3 and 4 (double coupling).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in DCM for 15 minutes.

  • Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature.[3]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally DCM (3x) to remove TFA and the cleaved Boc group.[3]

  • Neutralization: Neutralize the resin-bound amine salt with a 10% solution of DIEA in DCM (2 x 2 minutes). Wash the resin with DCM (3x).

Visualizations

experimental_workflow start Start: Resin with Free Amine deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling (Boc-Abu-OH, HBTU/HOBt, DIEA) neutralization->coupling wash Wash (DMF, DCM) coupling->wash end_cycle End of Cycle wash->end_cycle

Caption: General workflow for one cycle of Boc-SPPS.

troubleshooting_logic issue Low Yield or Impure Product check_coupling Kaiser Test Positive after Coupling? issue->check_coupling check_dideptide Is Abu at position 2? issue->check_dideptide check_hydrophobicity Hydrophobic Sequence? issue->check_hydrophobicity incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Yes dkp Diketopiperazine Formation check_dideptide->dkp Yes aggregation Aggregation check_hydrophobicity->aggregation Yes solution_coupling Double Couple Use Stronger Reagent Increase Equivalents/Time incomplete_coupling->solution_coupling solution_dkp Use 2-Cl-Trt Resin In Situ Neutralization dkp->solution_dkp solution_aggregation Switch to NMP Use Pseudoprolines Add Chaotropic Salts aggregation->solution_aggregation

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Preventing Racemization of Boc-L-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize or eliminate racemization of Boc-L-2-aminobutanoic acid during peptide coupling reactions.

Troubleshooting Guides

Issue 1: High Levels of D-Isomer Detected in the Final Peptide

This is a common problem that can often be traced back to the coupling conditions. Here's a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.[1][2]

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[1][3][4] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[1][3]

  • Onium Salts (e.g., HBTU, HATU, HCTU): These reagents are generally considered "low-racemization" because they form active esters in situ.[1] However, the choice of additive used in their formulation (e.g., HOBt vs. HOAt) can have a significant impact.[1] For particularly difficult couplings, COMU is a highly efficient aminium salt that has demonstrated a very low tendency for racemization.[1]

Recommendations:

  • If you are using a carbodiimide without an additive, incorporate one such as HOBt, HOAt, or OxymaPure.[5]

  • If you are already using HOBt and still observing racemization, consider switching to the more effective additives HOAt or OxymaPure.[1][4]

Step 2: Assess the Base Used in the Coupling Reaction

The presence of a base is often necessary, but it can also promote racemization by facilitating the abstraction of the alpha-proton.[1][4][6]

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1][4]

  • Impact on Racemization: The strength and steric hindrance of the base play a role. Stronger, less hindered bases can increase the rate of racemization.[1][2][6]

Recommendations:

  • Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than DIPEA or triethylamine (TEA).[2][6]

  • If possible, use the minimum amount of base required for the reaction to proceed.[5]

Step 3: Analyze the Solvent and Temperature
  • Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1][2][5] While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, consider alternatives for problematic couplings.[1]

  • Temperature: Higher temperatures can accelerate the rate of racemization.[2][5][7]

Recommendations:

  • Perform the coupling reaction at a lower temperature (e.g., 0 °C).[2][5]

  • If solubility allows, consider using a less polar solvent.[5]

Step 4: Review Activation Time

Leaving the carboxylic acid activated for an extended period before the amine is introduced increases the opportunity for racemization.[2]

Recommendations:

  • Minimize pre-activation time.[2]

  • Consider in situ activation, where the coupling reagent is added to the mixture of the Boc-amino acid and the amine component.[2]

Troubleshooting Workflow

Here is a logical workflow for troubleshooting high racemization levels.

G cluster_0 Troubleshooting Racemization start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base reagent->base If issue persists conditions Step 3: Analyze Solvent & Temperature base->conditions If issue persists activation Step 4: Review Activation Time conditions->activation If issue persists end Racemization Minimized activation->end

Caption: A logical workflow for troubleshooting high racemization levels.

Data Presentation

Comparison of Coupling Additives on Racemization

The choice of additive can significantly reduce the percentage of D-isomer formation.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC< 5% (Typically)

Data is illustrative and sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[1]

Effect of Base on Racemization

The choice of base has a demonstrable impact on the level of racemization.

BaseRelative Racemization Level
2,4,6-Collidine (TMP)Lowest
N-Methylmorpholine (NMM)Low
DIPEAModerate
Triethylamine (TEA)Highest

This table provides a qualitative comparison based on general findings in peptide synthesis literature.[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling Using DIC/OxymaPure

This protocol is a starting point for minimizing racemization during a standard solid-phase peptide synthesis (SPPS) coupling cycle.

  • Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using standard protocols (e.g., 50% TFA in DCM).[8]

  • Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and prepare for coupling.

  • Neutralization: Neutralize the resin with a suitable base (e.g., 5% DIPEA in DMF) and wash again with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of this compound in DMF.

    • Add 3-5 equivalents of OxymaPure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.[5]

    • Add the activated amino acid solution to the washed and neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for longer at 0°C to further minimize racemization.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis? A1: Racemization is the process that leads to the formation of a mixture of enantiomers (D and L forms) of an amino acid from a single, pure enantiomer during the synthesis process.[1] In peptide synthesis, this means that an L-amino acid can be converted into a D-amino acid at its chiral center, leading to the incorporation of the incorrect stereoisomer into the peptide chain.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling? A2: There are two main pathways for racemization:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism for N-protected amino acids like this compound. The activated carboxyl group cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a planar, achiral structure. Reprotonation can then occur from either face, resulting in a mixture of L and D isomers.[1][4]

  • Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions.[1][4]

G cluster_mech Racemization Mechanisms ActivatedAA Activated L-Amino Acid Oxazolone Oxazolone Intermediate (Achiral) ActivatedAA->Oxazolone Cyclization Enolate Enolate Intermediate (Achiral) ActivatedAA->Enolate Direct Proton Abstraction RacemicMix Racemic Mixture (L and D) Oxazolone->RacemicMix Reprotonation Enolate->RacemicMix Reprotonation

Caption: The two primary pathways for racemization during peptide coupling.

Q3: Besides this compound, which other amino acids are highly susceptible to racemization? A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[9][10] Special protocols, such as protecting the imidazole nitrogen of histidine or using specific coupling conditions for cysteine, are often employed to minimize this side reaction.[9]

Q4: Can the choice of N-terminal protecting group affect racemization? A4: Yes. Urethane-based protecting groups like Boc and Fmoc are designed to suppress racemization compared to acyl-type protecting groups (e.g., Benzoyl).[4] This is because the oxygen atom of the urethane carbonyl group can act as an internal nucleophile, which disfavors the formation of the oxazolone intermediate.

Q5: How can I accurately quantify the level of racemization? A5: The most common method is to use chiral High-Performance Liquid Chromatography (HPLC). A sample of the final, purified peptide is analyzed on a chiral column that can separate the desired peptide from its diastereomeric impurity (the peptide containing the D-amino acid).[2] The percentage of the undesired diastereomer can be calculated from the peak areas in the chromatogram.[2] Alternatively, after total hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed by chiral Gas Chromatography (GC).

References

Optimization of Boc deprotection conditions to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the optimization of tert-butoxycarbonyl (Boc) deprotection conditions to avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Boc deprotection?

A1: The most prevalent side reactions include:

  • tert-Butylation: The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic residues such as methionine, tryptophan, and cysteine, as well as electron-rich aromatic rings.[1][2]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen. This can lead to a mixture of α- and β-peptides and racemization.[1]

  • Incomplete Deprotection: This can result from insufficient acid concentration, short reaction times, or poor resin swelling in solid-phase synthesis.[1][2]

  • Formation of Trifluoroacetyl (TFA) Esters: When using trifluoroacetic acid (TFA) for deprotection, free hydroxyl groups on the substrate can be esterified.[1]

  • Degradation of Acid-Sensitive Groups: Harsh acidic conditions can cleave other acid-labile protecting groups like tert-butyl esters and trityl groups.[2]

Q2: How can I prevent tert-butylation of sensitive amino acid residues?

A2: The most effective strategy to prevent tert-butylation is the addition of "scavengers" to the deprotection cocktail. Scavengers are nucleophilic species that trap the reactive tert-butyl cation.[1][3] Common scavengers and their typical concentrations are summarized in the table below.

Q3: What are the standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)?

A3: A common starting point for TFA-mediated Boc deprotection is a solution of 25-50% TFA in dichloromethane (DCM) at room temperature for 30 minutes to 2 hours.[1][2] For substrates with sensitive residues prone to tert-butylation, a scavenger cocktail is essential.

Q4: Are there milder alternatives to TFA for Boc deprotection?

A4: Yes, for acid-sensitive substrates, several milder methods can be employed. These include using 4M HCl in 1,4-dioxane, which is often considered less harsh than TFA.[1][4] Other alternatives involve Lewis acids like Zinc Bromide (ZnBr₂) or catalytic systems such as Iron(III) Chloride (FeCl₃).[5] For extremely sensitive compounds, non-acidic methods like thermal deprotection or using reagents like oxalyl chloride in methanol can be considered.[5][6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during Boc deprotection experiments.

Problem Possible Causes Solutions
Incomplete Deprotection Insufficient acid concentration or reaction time.[1][8]Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or prolong the reaction time. Monitor progress by TLC or LC-MS.[2][4]
Poor resin swelling in Solid-Phase Peptide Synthesis (SPPS).[1][2]Ensure the chosen solvent effectively swells the resin. For example, 100% TFA can sometimes lead to poor resin swelling.[2]
Insufficient reagent.Use a sufficient stoichiometric excess of the acidic reagent.[2]
Observation of Side Products t-Butylation of nucleophilic residues (e.g., Trp, Met, Cys). [2]The generated tert-butyl cation is alkylating sensitive residues.[2][9]
Aspartimide formation. Base-catalyzed cyclization of aspartic acid residues, often triggered during subsequent neutralization steps.[2]
Degradation of other acid-sensitive functional groups. The deprotection conditions are too harsh for other protecting groups on your substrate (e.g., t-butyl esters, trityl groups).[2]

Quantitative Data Summary

Table 1: Common Scavengers for Preventing t-Butylation

ScavengerTypical Concentration (v/v)Target Residues/FunctionReference
Triethylsilane (TES) / Triisopropylsilane (TIS)2.5 - 5%General purpose, effective for Trp[1][4]
Water2.5 - 5%General purpose[1][4]
Anisole / Cresol1 - 5%Trp, general aromatic protection[1][3]
Thiophenol / Thioanisole1 - 5%Met, Cys[1][2]
1,2-Ethanedithiol (EDT)1 - 5%Met, Cys[2]

Table 2: Comparison of Alternative Boc Deprotection Methods

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantagesReference
4M HCl in DioxaneRoom Temperature30 min - 2 hMilder than TFA---[1][2]
Zinc Bromide (ZnBr₂)2-3 equiv. in DCM, Room Temp.24 - 72 hMild Lewis acid, selective for secondary N-BocSlow reaction times[5]
Oxalyl Chloride/Methanol3 equiv. (COCl)₂ in MeOH, Room Temp.1 - 4 hVery mild, tolerant of acid-labile estersReagents are toxic and moisture-sensitive[5][6]
Thermal (Water)100 °C (Reflux)< 15 minEnvironmentally benign, catalyst-freeLimited to water-soluble/stable substrates[5]
Thermal (Neat/High-Boiling Solvent)> 150 °CVariable (hours to days)No catalyst, simpleVery high temperatures, risk of decomposition[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If required, add appropriate scavengers to this mixture.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).[10]

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.[2] The product is typically obtained as the TFA salt.[1]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol) if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction for completeness.

  • Remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.[2]

Protocol 3: Monitoring Boc Deprotection by ¹H NMR

¹H NMR spectroscopy is a powerful tool for monitoring the progress of Boc deprotection by observing key spectral changes:

  • Disappearance of the Boc group signal: A characteristic singlet at approximately 1.4 ppm (corresponding to 9 protons) will disappear as the reaction proceeds.[10]

  • Shift of the alpha-proton signal: The chemical shift of the proton alpha to the amine will change upon removal of the Boc group.[10]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Final Product BocProtected Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocProtected->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid ProtonatedBoc->CarbamicAcid Loss of t-Bu⁺ tButylCation tert-Butyl Cation FreeAmine Free Amine CarbamicAcid->FreeAmine CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ (gas) AmineSalt Amine TFA Salt FreeAmine->AmineSalt + H⁺ (from excess TFA) Boc_Deprotection_Workflow start Start: Boc-Protected Substrate dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_reagents Add deprotection cocktail (e.g., TFA/DCM + Scavengers) dissolve->add_reagents react Stir at specified temperature and time add_reagents->react monitor Monitor reaction (TLC, LC-MS) react->monitor is_complete Is reaction complete? monitor->is_complete workup Work-up: Remove solvent and excess acid product Final Product (Amine Salt) workup->product is_complete->react No is_complete->workup Yes Troubleshooting_Logic start Problem Encountered incomplete Incomplete Deprotection start->incomplete side_products Side Products Observed start->side_products inc_acid Increase Acid Concentration / Time incomplete->inc_acid Yes tbutylation t-Butylation? side_products->tbutylation Yes stronger_acid Use Stronger Acid System (e.g., 4M HCl/Dioxane) inc_acid->stronger_acid Still incomplete check_swelling Check Resin Swelling (SPPS) stronger_acid->check_swelling If SPPS aspartimide Aspartimide? tbutylation->aspartimide No add_scavengers Add Scavengers tbutylation->add_scavengers Yes other_degradation Other Degradation? aspartimide->other_degradation No mild_base Use Milder Base for Neutralization aspartimide->mild_base Yes milder_conditions Use Milder Deprotection Conditions other_degradation->milder_conditions

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Boc-L-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis and handling of peptides containing Boc-L-2-aminobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it contribute to peptide aggregation?

A1: this compound (Boc-Abu-OH) is a non-proteinogenic amino acid derivative used in peptide synthesis. The 'Boc' (tert-butyloxycarbonyl) group protects the alpha-amino group during synthesis.[1] While Boc-Abu-OH itself is not exceptionally hydrophobic, its incorporation can contribute to the overall hydrophobicity of a peptide sequence, which is a key driver of aggregation.[2] Aggregation is the self-association of peptide chains, often leading to insolubility and difficulties in synthesis and purification. This can be particularly problematic in solid-phase peptide synthesis (SPPS), where it can lead to incomplete reactions and low yields.[3][4]

Q2: How can I identify if my peptide containing this compound is aggregating during solid-phase synthesis?

A2: On-resin aggregation can be identified through several indicators:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[3][5]

  • Slow or Incomplete Reactions: A positive Kaiser test (ninhydrin test) after a coupling step indicates the presence of unreacted free amines.[5] Similarly, deprotection steps may be slow or incomplete.

  • Physical Clumping: The resin may appear clumpy or sticky.[5]

  • Low Yields: A significant decrease in the yield of the final cleaved peptide is a strong indicator of problems during synthesis, often related to aggregation.[5]

Q3: What are the primary causes of peptide aggregation during synthesis?

A3: Peptide aggregation during synthesis is primarily caused by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like beta-sheets.[2][3] This is particularly common in sequences containing hydrophobic amino acids.[2] For Boc-protected peptides, the synthesis is carried out under conditions where the peptide-resin is often in a neutral state, which can favor aggregation.[6]

Troubleshooting Guide

Issue 1: Poor resin swelling and incomplete coupling reactions.

This is a common sign of on-resin peptide aggregation, which can physically block reactive sites.

Troubleshooting Workflow for Poor Resin Swelling & Incomplete Coupling

cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Advanced Strategies cluster_3 Resynthesis Considerations A Poor Resin Swelling / Positive Kaiser Test B Switch to Aggregation- Disrupting Solvents (e.g., NMP, DMSO) A->B Solvent Optimization C Increase Reaction Temperature (e.g., 30-50°C) A->C Kinetic Enhancement D Sonication A->D Physical Disruption E Incorporate Chaotropic Salts (e.g., LiCl, KSCN) B->E If aggregation persists F Utilize Stronger Coupling Reagents (e.g., HATU, PyBOP) C->F If incomplete coupling continues H Use Low-Substitution Resin E->H If issues remain severe G Perform Double Coupling F->G I Incorporate Structure- Disrupting Elements (e.g., Pseudoprolines) H->I

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Recommended Solutions & Protocols

StrategyDescriptionTypical Parameters
Solvent Optimization Use solvents known to disrupt hydrogen bonding and improve resin swelling.Switch from DCM/DMF to NMP or use mixtures containing DMSO (e.g., 25% DMSO in DMF).[3][4][7]
Increased Temperature Higher temperatures can disrupt secondary structures and improve reaction kinetics.Perform coupling at 30-50°C.[3][5]
Sonication Mechanical agitation can help break up aggregates.Sonicate the reaction mixture for short intervals.[3]
Chaotropic Salts These salts disrupt secondary structures by interfering with hydrogen bonding.Add chaotropic agents like LiCl (0.4 M) or KSCN to the coupling mixture.[4][5][7]
Stronger Coupling Reagents For sterically hindered or aggregating sequences, more potent activators may be needed.Use reagents like HATU or PyBOP instead of standard HBTU.[4][7]
Double Coupling Repeating the coupling step can drive the reaction to completion.After the initial coupling, drain the vessel and add a fresh solution of activated amino acid.[5][7]
Low-Substitution Resin Using a resin with a lower substitution level increases the distance between peptide chains, reducing aggregation.For long or difficult sequences, use a resin with 0.1-0.4 mmol/g substitution.[6][7]
Issue 2: The final cleaved peptide is insoluble in standard purification solvents.

Even if synthesis is successful, the final peptide may aggregate upon cleavage from the resin, making purification challenging.

Logical Flow for Solubilizing Aggregated Peptides

cluster_0 Problem cluster_1 Initial Solubilization Attempts cluster_2 Advanced Solubilization cluster_3 Final Step A Cleaved Peptide is Insoluble B Determine Peptide Character (Acidic/Basic/ Hydrophobic) A->B C Acidic Peptide: Use Basic Buffer (e.g., 0.1% NH4OH) B->C D Basic Peptide: Use Acidic Buffer (e.g., 10% Acetic Acid) B->D E Hydrophobic Peptide: Use Organic Solvents (e.g., DMSO, ACN, DMF) B->E F Use Strong Organic Solvents (TFA, Formic Acid, HFIP) C->F If still insoluble D->F If still insoluble E->F If still insoluble G Add Detergents (e.g., SDS) F->G If aggregation persists H Dilute into HPLC Mobile Phase G->H

Caption: Decision process for solubilizing cleaved peptides.

Recommended Solutions & Protocols

StrategyDescriptionTypical Parameters
pH Adjustment Solubility is often lowest at the peptide's isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.For acidic peptides, use a basic buffer (e.g., 0.1% aqueous NH3). For basic peptides, use an acidic solvent (e.g., 10% acetic acid).[8][9]
Organic Solvents For highly hydrophobic peptides, organic solvents are often necessary for initial dissolution.Use DMSO, DMF, or acetonitrile to dissolve the peptide, then slowly add to your aqueous buffer.[8][9]
Strong Solvents For extremely difficult cases, strong organic acids may be required.Initially dissolve the peptide in neat TFA, formic acid, or hexafluoroisopropanol (HFIP) before dilution.[10]
Detergents Detergents can help solubilize hydrophobic peptides by preventing aggregation.The inclusion of sodium dodecyl sulfate (SDS) during cleavage has been shown to reduce aggregation.[11] Non-ionic detergents can also be added to purification buffers.[12]

Experimental Protocols

Protocol 1: Coupling with a Chaotropic Salt (LiCl)

This protocol is for a manual coupling step when on-resin aggregation is suspected.

  • After deprotection of the N-terminal Boc group and subsequent neutralization, wash the resin thoroughly with DMF (3 x 10 mL/g resin).

  • Prepare the activated amino acid solution. In a separate vessel, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of an activating agent (e.g., HBTU) in DMF. Add 6 equivalents of a base like DIPEA.

  • Add the activated amino acid solution to the resin.

  • Add enough 0.4 M LiCl in DMF to the reaction vessel to ensure the resin is well-suspended.[5]

  • Allow the reaction to proceed for 1-2 hours.

  • Monitor the reaction for completion using the ninhydrin (Kaiser) test.[5]

  • After completion, wash the resin thoroughly with DMF to remove the chaotropic salt.[5]

Protocol 2: Test Cleavage to Monitor Synthesis

This protocol can be used after a critical coupling step (e.g., after incorporating this compound) to assess the success of the synthesis.

  • Take a small sample of the peptide-resin (approx. 10-20 mg).

  • Wash the resin sample with DCM (3 x 1 mL).

  • Dry the resin under a stream of nitrogen.

  • Add 200 µL of a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5).

  • Let the cleavage reaction proceed for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Analyze the crude peptide by LC-MS to check the mass and purity.[5]

References

Technical Support Center: Purification of Peptides with Incorporated Boc-L-2-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides incorporating Boc-L-2-aminobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing this compound challenging to purify?

A1: The primary challenge stems from the increased hydrophobicity imparted by both the tert-butyloxycarbonyl (Boc) protecting group and the ethyl side chain of L-2-aminobutanoic acid.[1] This increased hydrophobicity can lead to several issues during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC):

  • Poor Solubility: The peptide may be difficult to dissolve in the aqueous mobile phases typically used for RP-HPLC.[2]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in broad or tailing peaks in the chromatogram and reduce recovery.[3]

  • Strong Retention: The peptide may bind strongly to the hydrophobic stationary phase of the HPLC column, requiring high concentrations of organic solvent for elution. This can co-elute with other hydrophobic impurities.

Q2: What are the most common impurities I might encounter during the purification of these peptides?

A2: Impurities can arise from various stages of solid-phase peptide synthesis (SPPS) and subsequent cleavage and deprotection steps. Common impurities include:

  • Deletion Sequences: Incomplete coupling or deprotection steps during synthesis can lead to peptides missing one or more amino acids.

  • Truncated Sequences: Premature termination of the peptide chain synthesis.

  • Side-Product Adducts: Reactive species generated during the final cleavage and deprotection (e.g., from scavengers) can form adducts with the peptide.

  • Products of Side Reactions: Undesirable reactions involving amino acid side chains can occur, such as the formation of aspartimide, glutarimide, or pyroglutamic acid.[2]

  • Diastereomers: Racemization of amino acids can occur during synthesis, leading to diastereomeric impurities that can be difficult to separate.

Q3: How does the hydrophobicity of this compound compare to other protected amino acids?

A3: The hydrophobicity of a protected amino acid is a key factor in its chromatographic behavior. A study determining the hydrophobicity index of various protected amino acids by RP-HPLC provides a quantitative comparison.[1]

Protected Amino AcidHydrophobicity Index (min)
Boc-Gly-OH~6.5
Boc-Ala-OH~7.5
Boc-Abu-OH (estimated) ~8.5-9.5
Boc-Val-OH~10.0
Boc-Leu-OH~11.0
Boc-Phe-OH~11.5

Note: The value for Boc-Abu-OH is an estimation based on the trend of increasing hydrophobicity with increasing alkyl chain length. The data is derived from a study on Fmoc-amino acids and adapted to illustrate the principle for Boc-protected amino acids.[1] As shown, the hydrophobicity of this compound is intermediate among the common aliphatic amino acids.

Troubleshooting Guides

Issue 1: Poor Peptide Solubility

Symptoms:

  • Difficulty dissolving the crude peptide in aqueous buffers.

  • Precipitation of the peptide upon injection into the HPLC system.

Troubleshooting Workflow:

start Start: Poor Peptide Solubility dissolve_organic Dissolve in minimal strong organic solvent (DMSO, DMF) start->dissolve_organic sonicate_warm Apply sonication or gentle warming (<40°C) dissolve_organic->sonicate_warm dilute_aqueous Slowly dilute with aqueous mobile phase sonicate_warm->dilute_aqueous check_precipitation Check for precipitation dilute_aqueous->check_precipitation proceed_injection Proceed with injection check_precipitation->proceed_injection No increase_organic Increase initial organic content of mobile phase check_precipitation->increase_organic Yes increase_organic->dilute_aqueous alt_solvents Consider alternative solvents (e.g., isopropanol, acetonitrile) increase_organic->alt_solvents

Caption: Workflow for addressing poor peptide solubility.

Detailed Steps:

  • Initial Dissolution: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2]

  • Sonication and Warming: Aid dissolution by brief sonication or gentle warming (below 40°C).[4]

  • Dilution: Slowly add the initial aqueous mobile phase (e.g., water with 0.1% TFA) to the dissolved peptide concentrate with vortexing.

  • Adjust Mobile Phase: If precipitation occurs, increase the percentage of organic solvent in the initial mobile phase.[2]

  • Alternative Solvents: For very hydrophobic peptides, consider using isopropanol or acetonitrile in the mobile phase, as they can improve solubility.[5]

Issue 2: Peak Broadening or Tailing in RP-HPLC

Symptoms:

  • The main peptide peak in the chromatogram is wide and asymmetrical.

  • Poor resolution between the desired peptide and impurities.

Troubleshooting Workflow:

start Start: Peak Broadening/Tailing check_aggregation Assess for Aggregation start->check_aggregation optimize_gradient Optimize Gradient Slope (make it shallower) check_aggregation->optimize_gradient No Aggregation increase_temp Increase Column Temperature (e.g., 40-60°C) check_aggregation->increase_temp Aggregation Suspected optimize_gradient->increase_temp change_ion_pair Change Ion-Pairing Agent (e.g., formic acid for MS) increase_temp->change_ion_pair check_column Check Column Health change_ion_pair->check_column end Improved Peak Shape check_column->end Column OK

Caption: Workflow for troubleshooting poor peak shape in RP-HPLC.

Detailed Steps:

  • Optimize Gradient: A shallower gradient (e.g., 0.5-1% organic solvent increase per minute) can improve peak shape and resolution.

  • Increase Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce viscosity and secondary interactions, leading to sharper peaks.[5]

  • Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is present in both mobile phases. For mass spectrometry compatibility, formic acid can be used, but may require optimization of concentration.

  • Column Choice: A C4 or C8 column may be more suitable for highly hydrophobic peptides than a C18 column, as it will be less retentive.

Issue 3: Incomplete Boc Deprotection

Symptoms:

  • Mass spectrometry analysis reveals the presence of the desired peptide with an additional mass of 100 Da, corresponding to the Boc group.

  • A significant peak eluting much later than the expected product in the RP-HPLC chromatogram.

Troubleshooting Workflow:

start Start: Incomplete Boc Deprotection increase_tfa_time Increase TFA treatment time start->increase_tfa_time increase_tfa_conc Increase TFA concentration increase_tfa_time->increase_tfa_conc add_scavengers Ensure adequate scavengers are present increase_tfa_conc->add_scavengers re_cleavage Perform re-cleavage of the peptide add_scavengers->re_cleavage analyze_ms Analyze by Mass Spectrometry re_cleavage->analyze_ms

Caption: Workflow for addressing incomplete Boc deprotection.

Detailed Steps:

  • Extend Deprotection Time: The efficiency of Boc deprotection can be sequence-dependent.[6] Increasing the treatment time with the deprotection cocktail (e.g., TFA) can improve removal.

  • Optimize Deprotection Cocktail: Ensure the TFA concentration is sufficient (typically 95%). The presence of scavengers like triisopropylsilane (TIS) and water is crucial to prevent side reactions.[5]

  • Re-Cleavage: If a significant amount of Boc-protected peptide remains, it may be necessary to re-subject the crude peptide to the cleavage/deprotection conditions.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound-Containing Peptide
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO (e.g., 200 µL).

    • Slowly add mobile phase A (see below) to a final concentration of 1-5 mg/mL, ensuring the peptide remains in solution.

    • Centrifuge the sample to remove any particulates before injection.

  • HPLC Conditions:

    • Column: C8 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended, for example, 5-65% B over 60 minutes.

    • Flow Rate: 1 mL/min for an analytical-scale column.

    • Detection: 220 nm.

    • Column Temperature: 40°C.

  • Fraction Analysis and Pooling:

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions containing the pure peptide.

  • Lyophilization:

    • Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.

Protocol 2: Mass Spectrometry Analysis of Peptides with L-2-Aminobutanoic Acid
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the purified peptide in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation:

    • Use an electrospray ionization (ESI) mass spectrometer.

  • Analysis:

    • Acquire the full MS scan to confirm the molecular weight of the peptide. The incorporation of a 2-aminobutanoic acid residue will result in a mass increase of 85.06 Da compared to a glycine residue.

    • Perform tandem MS (MS/MS) to confirm the peptide sequence. The fragmentation pattern will be similar to other aliphatic amino acids, with characteristic b- and y-ions. The mass difference between adjacent b- or y-ions will correspond to the mass of the 2-aminobutanoic acid residue (85.06 Da).

Expected Fragmentation:

For a peptide containing L-2-aminobutanoic acid (Abu), the mass difference between consecutive b- or y-ions spanning this residue will be 85.06 Da. For example, in the fragment ion series ...-y₃-y₂-y₁ where y₂ contains the Abu residue at the N-terminus of the fragment, the mass difference between y₂ and y₁ will be 85.06 Da larger than if the residue were Gly.

References

Impact of steric hindrance from Boc-L-2-aminobutanoic acid on synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving Boc-L-2-aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the steric hindrance of this amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when incorporating this compound into a peptide sequence?

A1: The main challenge stems from the steric hindrance caused by the ethyl side chain of the 2-aminobutanoic acid residue. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions. This can result in lower yields and the presence of deletion sequences in the final product.[1][2]

Q2: How does the steric hindrance of this compound compare to other small amino acids like Boc-L-alanine?

A2: The ethyl side chain of this compound presents a greater steric barrier than the methyl group of Boc-L-alanine. This increased steric bulk can significantly decrease coupling efficiency, especially in sterically demanding sequences or when using standard coupling reagents.

Q3: What are the signs of incomplete coupling of this compound in my solid-phase peptide synthesis (SPPS)?

A3: Incomplete coupling can be detected using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[3] A positive result (blue or purple beads) indicates the presence of unreacted primary amines on the resin, signifying that the coupling was not successful. A negative result (yellow or colorless beads) suggests a complete reaction.

Q4: Can the Boc protecting group itself contribute to steric hindrance?

A4: Yes, the tert-butoxycarbonyl (Boc) protecting group is inherently bulky.[] When combined with the ethyl side chain of 2-aminobutanoic acid, it creates a sterically demanding environment around the reactive carboxyl group, further complicating the coupling reaction.

Q5: Are there specific coupling reagents that are more effective for sterically hindered amino acids like this compound?

A5: Yes, for sterically hindered amino acids, more potent coupling reagents are recommended. Urionium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DCC or DIC/HOBt.[5][6] These stronger reagents can accelerate the formation of the active ester and improve coupling efficiency.

Q6: What are the potential side reactions associated with forcing the coupling of this compound?

A6: Pushing the reaction conditions too aggressively, for instance by using excessively high temperatures or prolonged reaction times with certain coupling reagents, can increase the risk of side reactions. One potential side reaction is racemization of the amino acid.[6] Additionally, with uronium reagents like HBTU or HATU, prolonged reaction times or the use of a large excess of the reagent can lead to guanidinylation of the N-terminal amine, which terminates the peptide chain.

Q7: How can I troubleshoot a failed or incomplete Boc deprotection step for a peptide containing 2-aminobutanoic acid?

A7: While the steric hindrance of the ethyl side chain primarily affects the coupling step, difficulties in deprotection can arise, especially if the peptide is prone to aggregation. If you suspect incomplete Boc removal, you can extend the deprotection time with trifluoroacetic acid (TFA) or use a slightly higher concentration of TFA. Ensure anhydrous conditions, as water can reduce the effectiveness of the acid.[][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Positive Kaiser test after coupling with this compound Steric Hindrance: The ethyl side chain is sterically hindering the coupling reaction.1. Double Couple: Wash the resin after the initial coupling and repeat the coupling step with fresh reagents. 2. Use a Stronger Coupling Reagent: Switch from a carbodiimide-based reagent to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagent. 3. Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents). 4. Extend Reaction Time: Double the standard coupling time to allow the reaction to proceed to completion.
Low yield of the final peptide Cumulative Incomplete Couplings: Even a small percentage of incomplete coupling at each step can drastically reduce the overall yield of a longer peptide.[1]1. Optimize Coupling for this compound: Implement the solutions for a positive Kaiser test at the specific step of incorporating 2-aminobutanoic acid. 2. Capping: After the coupling step, "cap" any unreacted N-terminal amines by acetylating them with acetic anhydride. This prevents the formation of deletion sequences and simplifies purification.[1]
Presence of deletion sequences in the final product (confirmed by MS) Incomplete Coupling: Failure to couple this compound results in a peptide chain that is missing this residue.1. Implement a more robust coupling protocol: Use stronger coupling reagents and consider double coupling for the this compound residue. 2. Monitor each coupling step: Perform a Kaiser test after each coupling to ensure the reaction has gone to completion before proceeding to the next deprotection step.
Difficulty in purifying the final peptide Presence of closely eluting deletion sequences or byproducts from side reactions. 1. Optimize the synthesis: A cleaner crude product resulting from optimized coupling and capping strategies will be easier to purify. 2. Use high-resolution HPLC: Employ a high-resolution column and an optimized gradient to improve the separation of the target peptide from impurities.

Data Presentation

Table 1: Comparative Coupling Efficiency of Boc-L-Alanine vs. This compound

Amino AcidCoupling ReagentReaction Time (min)Yield (%)Purity (%)
Boc-L-AlanineDIC/HOBt6098>95
This compoundDIC/HOBt6075~80
This compoundDIC/HOBt12085~88
This compoundHATU/DIEA60>95>95
This compoundPyBOP/DIEA60>95>95

Note: Data is synthesized based on general principles of peptide synthesis and steric hindrance. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • TFA Treatment: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

  • Filtration: Filter the resin and repeat the TFA treatment for an additional 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM to remove residual acid.

  • Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

  • Final Wash: Wash the resin with DCM and then with dimethylformamide (DMF) to prepare for the coupling step.

Protocol 2: Coupling of this compound using HATU
  • Pre-activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Activation: Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for completion.

  • Washing: Once the Kaiser test is negative, wash the resin with DMF, DCM, and then methanol.

Protocol 3: Capping of Unreacted Amines
  • Reagent Preparation: Prepare a capping solution of 20% acetic anhydride and 5% DIEA in DMF.

  • Capping Reaction: After a potentially difficult coupling, wash the resin with DMF and then add the capping solution.

  • Reaction Time: Allow the capping reaction to proceed for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess capping reagents.

Visualizations

G cluster_coupling Coupling Workflow start Start Coupling coupling Couple this compound (e.g., with HATU) start->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Double Couple) wash Wash Resin kaiser_test->wash Negative deprotection Proceed to Deprotection wash->deprotection

Caption: Workflow for coupling this compound.

G cluster_troubleshooting Troubleshooting Logic problem Incomplete Coupling Detected (Positive Kaiser Test) cause1 Steric Hindrance problem->cause1 cause2 Suboptimal Reagents problem->cause2 solution1 Double Couple cause1->solution1 solution3 Increase Equivalents & Extend Reaction Time cause1->solution3 solution2 Use Stronger Coupling Reagent (HATU, PyBOP) cause2->solution2

Caption: Troubleshooting logic for incomplete coupling.

References

Incomplete deprotection of Boc-L-2-aminobutanoic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-L-2-aminobutanoic acid.

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or ¹H NMR) shows a significant amount of starting material remaining after the standard reaction time.[1]

  • ¹H NMR spectrum of the product shows both the signals for the deprotected amine and the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm.[2][3]

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Insufficient Acid Concentration or Strength The rate of Boc cleavage can show a second-order dependence on the acid concentration.[4] Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.[3][5]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process; insufficient time will lead to incomplete removal.[3][4] Extend the reaction time and monitor the progress periodically (e.g., every 30-60 minutes) until no further change is observed.[6] While most deprotections are performed at room temperature, gentle heating may be required for some substrates.[3]
Steric Hindrance The ethyl side chain of 2-aminobutanoic acid can cause some steric hindrance, although less than bulkier residues like valine or isoleucine.[4][5] For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary to achieve complete deprotection.[4][5]
Poor Solvent Quality or Choice Ensure the use of anhydrous solvents, as water can sometimes interfere with the reaction.[1] The solvent must fully solvate both the substrate and the acid. Dichloromethane (DCM) is standard for TFA deprotection, while 1,4-dioxane is common for HCl.[1][3] If solubility is an issue, consider alternative solvent systems.
Reagent Degradation Ensure that the acid (e.g., TFA, HCl solution) is fresh and has been stored properly to prevent degradation or contamination with water.[1]

G

Issue 2: Formation of Side Products

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product.[1]

  • LC-MS or other analytical techniques detect impurities with unexpected masses.

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Alkylation by tert-butyl Cation The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on the substrate or product.[1][4][7] To prevent this, add a scavenger such as triethylsilane (TES), thioanisole, or triisopropylsilane (TIS) to the reaction mixture to trap the cation.[1][4] A common cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.[6]
Acid-Labile Functional Groups If the molecule contains other acid-sensitive groups (e.g., certain esters, acetals), they may be cleaved under the strong acidic conditions required for Boc deprotection.[1][8] Consider using a milder deprotection method. Options include using aqueous phosphoric acid, oxalyl chloride in methanol, or thermal deprotection.[1][5][8]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

A1: The most common methods involve strong acids.[5] Typical conditions are:

  • Trifluoroacetic Acid (TFA): A solution of 25-55% TFA in dichloromethane (DCM) is widely used.[3][5] The reaction is typically stirred at room temperature for 30 minutes to 2 hours.[3]

  • Hydrogen Chloride (HCl): A 4M solution of HCl in 1,4-dioxane is another common reagent.[3][5] The reaction is usually complete within 30 minutes to 2 hours at room temperature.[5]

Q2: How can I monitor the progress of the deprotection reaction?

A2: Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the less polar starting material and the appearance of the more polar free amine product.[1][3] Staining with ninhydrin can help visualize the primary amine product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at ~1.4 ppm.[2][3]

Q3: What is a standard work-up procedure after Boc deprotection?

A3: After acidic deprotection, the product exists as an ammonium salt (e.g., TFA or HCl salt).[1]

  • Removal of Volatiles: The solvent and excess acid are removed under reduced pressure (rotary evaporation).[3][4] Co-evaporation with a solvent like toluene can help remove residual TFA.[3][4]

  • Isolation of the Salt: The resulting salt can often be precipitated by adding the concentrated reaction mixture to a cold non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).[4][6] The precipitate is then collected by centrifugation or filtration.[4][6]

  • Neutralization (Optional): To obtain the free amine, the salt is dissolved in a suitable solvent and neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[1][4] The free amine can then be extracted with an organic solvent.[1][4]

Q4: Are there milder alternatives to TFA or HCl for deprotecting acid-sensitive substrates?

A4: Yes, for substrates with other acid-labile functional groups, several milder methods can be employed:

  • Aqueous phosphoric acid.[5][8]

  • Oxalyl chloride in methanol.[5][8]

  • Silica gel in refluxing toluene.[5]

  • Thermal deprotection by heating the substrate in a suitable solvent like water or an ionic liquid.[1][9][10]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM
  • Dissolve the this compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) or approximately 50% TFA/DCM solution.[3][4] If necessary, add scavengers like TIS at this stage.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.[2][4]

  • Upon completion, concentrate the solution in vacuo to remove the solvent and excess TFA.[3]

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.[3][4] The resulting TFA salt can be used directly or further purified.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolve the this compound in a minimal amount of a suitable co-solvent if needed (e.g., methanol), then add the 4M HCl solution in 1,4-dioxane.[5]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.[5]

  • Monitor the reaction for completeness.

  • Upon completion, remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.[5]

G

Data Summary

Comparison of Common Boc Deprotection Conditions

The following table summarizes common conditions for Boc deprotection. Note that optimal conditions may vary based on the specific substrate and scale of the reaction.

Reagent SystemTypical ConcentrationSolventTemperatureTypical TimeNotes
TFA 20-55% (v/v)Dichloromethane (DCM)Room Temp.0.5 - 2 hoursMost common method; scavengers may be needed.[3][5]
HCl 4 M1,4-DioxaneRoom Temp.0.5 - 2 hoursYields hydrochloride salt directly.[3][5]
Aqueous H₃PO₄ 85%Tetrahydrofuran (THF)Room Temp.VariableMilder, environmentally benign option.[5][8]
Oxalyl Chloride 3 equivalentsMethanolRoom Temp.1 - 4 hoursGood for acid-sensitive substrates.[5][8]
Thermal (Heat) N/AWater, Toluene, Ionic Liquid100 - 240 °CVariableAcid-free method; conditions depend on substrate stability.[1][9][11]

References

Technical Support Center: Managing Solubility of Protected Peptides with Boc-L-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing solubility issues of protected peptides, with a focus on the incorporation of Boc-L-2-aminobutanoic acid (Boc-Aba-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how can it improve peptide solubility?

A1: this compound (Boc-Aba-OH) is a non-proteinogenic amino acid derivative.[1] The "Boc" (tert-butoxycarbonyl) group is a protecting group for the alpha-amino group, commonly used in solid-phase peptide synthesis (SPPS).[1][2] The side chain of 2-aminobutanoic acid is an ethyl group, making it a homolog of alanine. The incorporation of non-natural amino acids like 2-aminobutanoic acid can disrupt the secondary structures, such as β-sheets, that often lead to peptide aggregation and poor solubility. By altering the hydrophobicity and conformational properties of a peptide, Boc-Aba-OH can help to keep the growing peptide chain solvated and accessible during synthesis.

Q2: When should I consider incorporating this compound into my peptide sequence?

A2: Consider incorporating this compound when you are synthesizing peptides known or predicted to have low solubility. This is particularly relevant for sequences rich in hydrophobic amino acids, those with a tendency to form strong secondary structures, or longer peptide chains that are prone to aggregation. Early indicators of solubility issues during synthesis include poor resin swelling and incomplete coupling reactions.[3]

Q3: How do I incorporate this compound in my peptide synthesis protocol?

A3: this compound can be incorporated into your peptide sequence using standard Boc-chemistry solid-phase peptide synthesis (SPPS) protocols.[1][3] The coupling of Boc-Aba-OH is similar to that of other Boc-protected amino acids and can be achieved using common coupling reagents like HBTU/DIEA or DIC/HOBt.[4] A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide.

Q4: Are there any potential downsides to using this compound?

A4: While this compound can be beneficial for solubility, it is important to consider its potential impact on the biological activity of the final peptide. As a non-natural amino acid, its presence could alter the peptide's conformation and its interaction with its biological target. Therefore, it is crucial to assess the activity of the modified peptide compared to its native counterpart.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor resin swelling after coupling Boc-Aba-OH Peptide aggregation on the resin.- Solvent Change: Switch from DMF to NMP or a "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation. - Chaotropic Agents: Add a chaotropic agent like LiCl (0.8 M) or KSCN (4 M) to the coupling mixture to disrupt secondary structures.
Incomplete coupling of the amino acid following Boc-Aba-OH incorporation (positive Kaiser test) Steric hindrance or aggregation preventing access to the N-terminus.- Double Coupling: Perform a second coupling step with fresh reagents. - Use a more potent coupling reagent: Switch to HATU or another high-efficiency uronium salt-based reagent.[4] - Increase Reaction Temperature: Gently warming the reaction vessel can sometimes overcome aggregation-related coupling issues.
Low yield of the final peptide after cleavage Cumulative effect of incomplete couplings due to aggregation throughout the synthesis.- Optimize Synthesis Protocol: In addition to the above, consider using a lower substitution resin to reduce peptide chain density. - Purification Strategy: Optimize the HPLC purification gradient to ensure effective separation of the target peptide from deletion sequences.
Final peptide has good purity but poor solubility in aqueous buffers The overall sequence remains highly hydrophobic despite the incorporation of Aba.- pH Adjustment: Determine the peptide's isoelectric point (pI) and dissolve it in a buffer with a pH far from the pI. For basic peptides, use an acidic buffer (e.g., 10% acetic acid). For acidic peptides, use a basic buffer (e.g., 0.1 M ammonium bicarbonate). - Organic Solvents: For very hydrophobic peptides, dissolve first in a small amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while vortexing.

Data Presentation

While specific quantitative data on the solubility of peptides with and without L-2-aminobutanoic acid is highly sequence-dependent, the following table illustrates a hypothetical comparison based on the expected outcome of improved solubility. Researchers should perform their own solubility assessments for their specific peptides.

Peptide Sequence Modification Solubility in PBS (pH 7.4) (mg/mL) Notes
[Hypothetical Hydrophobic Peptide]Native Sequence0.2Prone to aggregation.
[Hypothetical Hydrophobic Peptide with Val -> Aba substitution]Single Aba substitution0.8Disruption of β-sheet formation improves solubility.
[Hypothetical Hydrophobic Peptide with multiple Val/Leu -> Aba substitutions]Multiple Aba substitutions1.5Further enhancement of solubility.

Experimental Protocols

Protocol 1: Boc-SPPS Incorporating this compound

This protocol describes a manual Boc-SPPS workflow for incorporating Boc-Aba-OH into a peptide sequence.

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
  • Wash the resin with dimethylformamide (DMF) (3 x 1 min).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain and treat again with 50% TFA in DCM for 20-30 minutes.[3]
  • Wash the resin thoroughly with DCM (3 x 1 min) and DMF (3 x 1 min).

3. Neutralization:

  • Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.[4]
  • Wash the resin with DMF (3 x 1 min).

4. Coupling of this compound:

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents, optional) in DMF.
  • Activation: Add DIEA (6 equivalents) to the activation solution and vortex for 1-2 minutes.[4]
  • Coupling: Immediately add the activated amino acid solution to the neutralized resin.
  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.

5. Capping (Optional):

  • If the Kaiser test is positive after the coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

6. Washing:

  • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

7. Repeat Synthesis Cycle:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Peptide Solubility Assessment

This protocol outlines a general method for determining the solubility of a lyophilized peptide.

1. Initial Solubility Test:

  • Weigh a small amount of the lyophilized peptide (e.g., 1 mg).
  • Add a defined volume of deionized water (e.g., 100 µL) to achieve a concentration of 10 mg/mL.
  • Vortex and sonicate the sample for a few minutes. Visually inspect for complete dissolution.

2. pH Adjustment for Charged Peptides:

  • If the peptide is not soluble in water, determine its net charge at neutral pH.
  • For basic peptides (net positive charge), add 10% acetic acid dropwise until the peptide dissolves.
  • For acidic peptides (net negative charge), add 0.1 M ammonium bicarbonate dropwise until the peptide dissolves.

3. Use of Organic Solvents for Hydrophobic Peptides:

  • If the peptide is neutral or highly hydrophobic, add a minimal amount of DMSO or DMF to the dry peptide to create a concentrated stock solution.
  • Slowly add your desired aqueous buffer to the stock solution with constant vortexing to reach the final desired concentration.

4. Quantification:

  • Once the peptide is dissolved, centrifuge the solution to pellet any remaining particulates.
  • Determine the concentration of the supernatant using a spectrophotometer at 280 nm (if the peptide contains Trp or Tyr) or through a colorimetric assay (e.g., BCA assay).

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle cluster_final Final Steps ResinSwelling 1. Resin Swelling (DCM) DMFWash1 2. DMF Wash ResinSwelling->DMFWash1 BocDeprotection 3. Boc Deprotection (50% TFA/DCM) DMFWash1->BocDeprotection Wash1 4. Wash (DCM/DMF) BocDeprotection->Wash1 Neutralization 5. Neutralization (10% DIEA/DMF) Wash1->Neutralization Wash2 6. Wash (DMF) Neutralization->Wash2 Coupling 7. Coupling (Boc-Aba-OH + HBTU/DIEA) Wash2->Coupling KaiserTest 8. Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Positive (Double Couple) Wash3 9. Wash (DMF/DCM) KaiserTest->Wash3 Negative Wash3->BocDeprotection Next Amino Acid Cleavage 10. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Final Amino Acid Purification 11. Purification (HPLC) Cleavage->Purification Lyophilization 12. Lyophilization Purification->Lyophilization

Caption: Experimental workflow for Boc-SPPS incorporating this compound.

troubleshooting_workflow cluster_synthesis_solutions Synthesis Troubleshooting cluster_postsynthesis_solutions Post-Synthesis Troubleshooting Start Peptide Solubility Issue (During or Post-Synthesis) ProblemType Identify Problem Stage Start->ProblemType DuringSynthesis During Synthesis: Poor Swelling / Incomplete Coupling ProblemType->DuringSynthesis During Synthesis PostSynthesis Post-Synthesis: Poor Solubility in Aqueous Buffer ProblemType->PostSynthesis Post-Synthesis ChangeSolvent Change Solvent (e.g., to NMP) DuringSynthesis->ChangeSolvent AddChaotrope Add Chaotropic Agent (e.g., LiCl) DuringSynthesis->AddChaotrope DoubleCouple Double Couple DuringSynthesis->DoubleCouple PotentReagent Use Potent Coupling Reagent (e.g., HATU) DuringSynthesis->PotentReagent CheckpI Determine pI PostSynthesis->CheckpI OrganicSolvent Use Organic Co-solvent (e.g., DMSO) PostSynthesis->OrganicSolvent AdjustpH Adjust pH of Buffer CheckpI->AdjustpH Sonication Sonication OrganicSolvent->Sonication

Caption: Troubleshooting workflow for managing peptide solubility issues.

References

Validation & Comparative

A Researcher's Guide to Purity Assessment of Boc-L-2-aminobutanoic Acid Peptides via HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable experimental outcomes and the safety of potential therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of peptides incorporating Boc-L-2-aminobutanoic acid, a non-proteinogenic amino acid. We present a comparative overview of common analytical techniques, supported by illustrative experimental data and detailed protocols.

Introduction to Purity Challenges in this compound Peptide Synthesis

The synthesis of peptides, particularly those containing protected amino acids like this compound, is a multi-step process prone to the formation of various impurities. These can include deletion sequences (missing an amino acid), truncated sequences (incomplete peptide chains), products of incomplete deprotection of the Boc (tert-butoxycarbonyl) or other protecting groups, and diastereomers arising from racemization during synthesis.[1] Accurate and robust analytical methods are therefore essential to quantify the purity of the target peptide and identify any synthesis-related byproducts.

Reversed-Phase HPLC: The Gold Standard for Peptide Purity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the analysis of synthetic peptides.[2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase.

Comparison of RP-HPLC Columns: C18 vs. C8

The choice of the stationary phase is a critical parameter in method development. The most common choices for peptide analysis are C18 and C8 columns.

FeatureC18 ColumnC8 Column
Alkyl Chain Length 18 carbons8 carbons
Hydrophobicity More hydrophobic[3][4][5]Less hydrophobic[3][4][5]
Retention of Non-polar Peptides Stronger retention[5][6]Weaker retention[5][6]
Typical Application General-purpose peptide analysis, good for resolving complex mixtures and hydrophobic peptides.[6][7]Analysis of more polar or larger peptides where strong retention on a C18 column may lead to long analysis times or poor peak shape.[7]
Illustrative Retention Time of a Model this compound Peptide 15.2 min12.8 min
Illustrative Resolution of a Key Impurity 2.11.8
Impact of Mobile Phase Additives: TFA vs. Formic Acid

The mobile phase for peptide RP-HPLC typically consists of a gradient of acetonitrile in water, with an acidic additive to improve peak shape and resolution. Trifluoroacetic acid (TFA) and formic acid (FA) are the most common choices.

Feature0.1% TFA in Mobile Phase0.1% Formic Acid in Mobile Phase
Ion-Pairing Strength Strong[8]Weak[8]
Chromatographic Resolution Generally higher resolution and sharper peaks.[9][10]May result in broader peaks and lower resolution for some peptides.[8][9]
Mass Spectrometry (MS) Compatibility Causes significant ion suppression, not ideal for LC-MS.[11]Excellent MS compatibility, volatile and does not suppress ionization.
Illustrative Peak Width of a Model Peptide 0.15 min0.25 min
Illustrative MS Signal Intensity 1.0 x 10^5 counts8.5 x 10^5 counts

Advanced and Alternative Chromatographic Techniques

While RP-HPLC is the workhorse for peptide purity analysis, other techniques offer complementary information and can be essential for a comprehensive assessment.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[4][9][12] For complex peptide mixtures or high-throughput screening, UPLC offers a distinct advantage over HPLC.

Chiral HPLC for Enantiomeric Purity

Since this compound is a chiral molecule, it is crucial to verify that racemization has not occurred during peptide synthesis. Chiral HPLC, using a chiral stationary phase (CSP), is the most direct method to separate and quantify the desired peptide from its diastereomers. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Chirobiotic T), are effective for the chiral separation of N-protected amino acids and peptides.[13][14][15][16][17]

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[18] For peptides, this is determined by the number of acidic and basic amino acid residues. IEC can be a powerful complementary technique to RP-HPLC, offering a different separation selectivity.[19] It is particularly useful in a multi-step purification and analysis workflow.[19] Elution is typically achieved using a salt or pH gradient.[20][21]

Experimental Protocols

Standard RP-HPLC Method for Purity Assessment
  • Objective: To determine the chemical purity of a synthetic this compound-containing peptide.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.

Chiral HPLC Method for Enantiomeric Purity
  • Objective: To determine the enantiomeric purity of a synthetic this compound-containing peptide.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chirobiotic T chiral stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of methanol and 0.1% triethylammonium acetate buffer (pH 4.1). The exact ratio should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of 1 mg/mL.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_report Reporting prep Dissolve Peptide in Mobile Phase A hplc HPLC System (Pump, Injector, Column) prep->hplc Inject Sample detector UV Detector (214 nm) hplc->detector Elution chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration & Purity Calculation chromatogram->integration report Final Purity Report integration->report

Caption: Workflow for HPLC Purity Assessment of Peptides.

Logical Pathway for Method Selection

Method_Selection start Purity Assessment of Boc-L-2-aminobutanoic Acid Peptide chem_purity Chemical Purity? start->chem_purity enant_purity Enantiomeric Purity? start->enant_purity rp_hplc RP-HPLC / UPLC chem_purity->rp_hplc Yes iec Ion-Exchange Chromatography (Complementary) chem_purity->iec Alternative Selectivity chiral_hplc Chiral HPLC enant_purity->chiral_hplc Yes ms_coupling Couple to Mass Spectrometry for Peak Identification? rp_hplc->ms_coupling tfa Use TFA in Mobile Phase ms_coupling->tfa No fa Use Formic Acid in Mobile Phase ms_coupling->fa Yes

References

Unlocking Enhanced Peptide Performance: A Comparative Analysis of L-2-Aminobutanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. A key strategy in this pursuit is the incorporation of non-proteinogenic amino acids. This guide provides a comprehensive comparison of the biological activity of peptides with and without the synthetic amino acid L-2-aminobutanoic acid (Abu), supported by experimental data and detailed protocols.

The inclusion of L-2-aminobutanoic acid, an isomer of the proteinogenic amino acid aminobutyric acid, has been shown to significantly influence the biological characteristics of peptides. This modification can lead to enhanced metabolic stability, improved binding affinity to target receptors, and altered bioavailability, ultimately resulting in superior therapeutic efficacy.

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data from a study on a Magainin 2-derived antimicrobial peptide, designated as Peptide 1, which incorporates α-aminoisobutyric acid (Aib), an amino acid structurally similar to L-2-aminobutanoic acid. These findings offer valuable insights into the potential effects of Abu substitution.

PeptideSequenceModification
Peptide 1 GIGKFLKKAKKFGKAFVKILKK-NH₂Contains 2-aminobutyric acid (Aib) residues
Peptide 2 GIGKFLKKAKKFGKAFVKILKK-NH₂Lys residues replaced with Ornithine (Orn)
Peptide 3 GIGKFLKKAKKFGKAFVKILKK-NH₂Lys residues replaced with Diaminobutyric acid (Dab)

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM) [1]

PeptideS. aureusB. subtilisE. coliP. aeruginosa
Peptide 1 6.253.1312.56.25
Peptide 2 6.253.1312.56.25
Peptide 3 6.253.1312.56.25

Table 2: Hemolytic Activity (% Hemolysis at 100 µM) [1]

Peptide% Hemolysis
Peptide 1 < 10%
Peptide 2 < 10%
Peptide 3 > 20%

Table 3: Enzymatic Stability (Half-life in minutes against Proteinase K) [1]

PeptideHalf-life (t½)
Peptide 1 ~30 min
Peptide 2 ~60 min

Impact on Peptide Structure and Function

The incorporation of L-2-aminobutanoic acid and similar non-proteinogenic amino acids can induce significant conformational changes in peptides. In the case of the studied antimicrobial peptide, the presence of Aib residues contributes to the formation of a stable α-helical structure. This defined secondary structure is crucial for its antimicrobial activity, facilitating its interaction with and disruption of bacterial cell membranes. The substitution of lysine residues with ornithine in Peptide 2 maintained this helical structure and antimicrobial potency while surprisingly doubling its resistance to enzymatic degradation by proteinase K.[1] This highlights the potential of such modifications to enhance peptide stability without compromising their primary biological function.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide bioactivity. Below are summaries of standard protocols for the key experiments cited.

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Peptide Dilution: The peptides are serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The bacterial inoculum is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Assay

This assay assesses the peptide's toxicity to mammalian cells using red blood cells (RBCs).

  • Preparation of Red Blood Cells: Fresh human or animal red blood cells are washed and resuspended in a buffered saline solution to a specific concentration (e.g., 4% v/v).

  • Peptide Incubation: The peptide solutions at various concentrations are incubated with the RBC suspension for a defined period (e.g., 1 hour) at 37°C.

  • Hemolysis Measurement: The samples are centrifuged, and the release of hemoglobin into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% lysis and a negative control (buffer only).

Enzymatic Stability Assay

This assay determines the peptide's resistance to degradation by proteases.

  • Peptide and Enzyme Preparation: The peptide of interest is dissolved in a suitable buffer. A stock solution of the protease (e.g., proteinase K) is also prepared.

  • Reaction Initiation: The enzymatic degradation is initiated by adding the protease to the peptide solution at a specific ratio and incubating at 37°C.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points.

  • Reaction Termination: The enzymatic reaction in the aliquots is stopped, typically by adding an acid (e.g., trifluoroacetic acid).

  • Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Half-Life Calculation: The half-life (t½) of the peptide is calculated from the degradation curve.

Visualizing the Mechanism of Action

The primary mechanism of action for many antimicrobial peptides, including those modified with L-2-aminobutanoic acid, involves the disruption of the bacterial cell membrane. This process can be visualized as a multi-step signaling and interaction pathway.

Antimicrobial_Peptide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide Antimicrobial Peptide (with L-2-aminobutanoic acid) MembraneSurface Membrane Surface (Anionic Phospholipids) Peptide->MembraneSurface Electrostatic Interaction PoreFormation Pore Formation/ Membrane Disruption MembraneSurface->PoreFormation Hydrophobic Interaction & Insertion CellDeath Cell Lysis and Death PoreFormation->CellDeath Ion Dysregulation & Leakage of Cellular Contents

Antimicrobial peptide mechanism of action.

Experimental Workflow for Comparative Analysis

The systematic evaluation of a novel peptide analog involves a structured workflow, from synthesis to comprehensive biological testing.

Peptide_Comparison_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment cluster_stability Stability & Structural Analysis SPPS Solid-Phase Peptide Synthesis (Native & Abu-modified) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization MIC_Assay Antimicrobial Susceptibility (MIC Assay) Characterization->MIC_Assay Hemolytic_Assay Hemolytic Activity Assay Characterization->Hemolytic_Assay Stability_Assay Enzymatic Stability Assay (vs. Proteinase K) Characterization->Stability_Assay CD_Spectroscopy Circular Dichroism (Secondary Structure) Characterization->CD_Spectroscopy Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis Hemolytic_Assay->Data_Analysis Stability_Assay->Data_Analysis CD_Spectroscopy->Data_Analysis

Workflow for comparing peptide analogs.

References

A Comparative Guide to Coupling Reagents for Boc-L-2-aminobutanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the incorporation of Boc-L-2-aminobutanoic acid into peptide chains requires a careful selection of coupling reagents. This guide provides an objective comparison of commonly used coupling reagents, supported by representative experimental data and detailed protocols to facilitate informed decisions in your peptide synthesis workflows.

The efficiency of peptide bond formation is paramount for the successful synthesis of peptides. The choice of coupling reagent directly impacts reaction kinetics, product yield, purity, and the suppression of side reactions such as racemization. This is particularly crucial when incorporating non-proteinogenic amino acids like this compound. Here, we compare the performance of three widely utilized classes of coupling reagents: aminium/uronium salts (HATU and HBTU), and carbodiimides (EDC) in conjunction with an additive (HOBt).

Performance Overview of Coupling Reagents

The selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS). Factors such as coupling efficiency, potential for racemization, and the nature of the amino acids being coupled must be considered. Below is a summary of the performance of selected reagents for the coupling of this compound to a model peptide fragment.

Table 1: Comparative Performance in the Synthesis of a Model Dipeptide
Coupling ReagentReaction Time (minutes)Yield (%)Purity (%)Key Considerations
HATU 30 - 60~95>98High efficiency, especially for sterically hindered couplings; lower racemization risk.[1][2]
HBTU 60 - 120~90~97A reliable and cost-effective option for routine peptide synthesis.[1][3]
EDC/HOBt 90 - 180~85~95Water-soluble byproducts simplify purification in solution-phase synthesis; generally lower efficiency than aminium salts.[4][5]

Note: The data presented are representative values based on typical outcomes in peptide synthesis and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrates.

Deeper Dive into Coupling Reagent Mechanisms

The efficacy of a coupling reagent is rooted in its mechanism of activating the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

  • Aminium/Uronium Salts (HATU/HBTU): These reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate, respectively.[1] The presence of the 7-azabenzotriazole (HOAt) moiety in HATU makes the resulting active ester more reactive than the benzotriazole (HOBt) ester formed by HBTU, leading to faster and more complete coupling reactions.[1]

  • Carbodiimides (EDC/HOBt): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is prone to racemization and side reactions. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by converting the O-acylisourea into a more stable and selective OBt active ester, which then reacts with the amine to form the peptide bond with minimal racemization.[6][7]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following are generalized protocols for the coupling of this compound using the discussed reagents in a solid-phase synthesis context.

General Solid-Phase Peptide Synthesis (SPPS) Procedure

This protocol assumes a standard Boc-based SPPS strategy on a pre-loaded resin (e.g., Boc-Gly-Merrifield resin).

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[8]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resulting TFA salt on the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each). Wash the resin with DCM (3x).

  • Coupling (See specific protocols below)

  • Washing: After the coupling reaction is complete, wash the resin with DCM (3x) and DMF (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Cycle Repetition: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage: Once the peptide sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

Specific Coupling Protocols

Protocol 1: HATU Coupling

  • Dissolve this compound (3 equivalents) and HATU (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture for 30-60 minutes.

  • Monitor reaction completion using a qualitative test such as the Kaiser test.[10]

Protocol 2: HBTU Coupling

  • Dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture for 60-120 minutes.

  • Monitor reaction completion with the Kaiser test.

Protocol 3: EDC/HOBt Coupling

  • Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add the solution to the deprotected and neutralized resin.

  • Add EDC (3 equivalents) to the reaction mixture.

  • Agitate the reaction mixture for 90-180 minutes.

  • Monitor reaction completion with the Kaiser test.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.

G cluster_start Preparation cluster_spps SPPS Cycle cluster_end Final Steps start Start deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Amino Acid Coupling neutralization->coupling washing Washing coupling->washing washing->deprotection Next Amino Acid cleavage Cleavage from Resin washing->cleavage Final Amino Acid purification Purification cleavage->purification end End purification->end

Figure 1. General workflow for Boc-based solid-phase peptide synthesis (SPPS).

G cluster_input Input cluster_decision Decision Criteria cluster_options Coupling Reagent Options cluster_evaluation Evaluation Metrics peptide Target Peptide (with this compound) criteria Key Performance Indicators peptide->criteria hatu HATU criteria->hatu hbtu HBTU criteria->hbtu edc_hobt EDC/HOBt criteria->edc_hobt efficiency High Efficiency & Speed hatu->efficiency racemization Low Racemization hatu->racemization cost Cost-Effectiveness hbtu->cost edc_hobt->cost

Figure 2. Logical relationship for selecting a coupling reagent.

Conclusion

The choice of coupling reagent for the incorporation of this compound is a critical decision in peptide synthesis. For challenging couplings or when the highest purity and minimal racemization are paramount, HATU stands out as the superior reagent.[1][2] HBTU offers a robust and more economical alternative for routine syntheses.[3] EDC/HOBt remains a viable option, particularly in solution-phase synthesis where its water-soluble byproducts are advantageous, though it generally provides lower yields and requires longer reaction times compared to aminium-based reagents.[4][5] The provided protocols and workflows serve as a foundational guide for optimizing your peptide synthesis strategies.

References

A Comparative Guide to Synthesis Protocols for Peptides Containing L-2-aminobutanoic Acid: Boc vs. Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids such as L-2-aminobutanoic acid (Abu) into peptides is a critical step in the development of novel therapeutics with enhanced stability and biological activity. The choice of synthetic strategy, primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), significantly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of these two predominant methods for synthesizing peptides containing L-2-aminobutanoic acid, supported by available experimental data and detailed protocols.

Executive Summary

Both Boc and Fmoc chemistries are viable for the synthesis of peptides containing L-2-aminobutanoic acid. The selection of the optimal strategy depends on several factors, including the length of the peptide, the presence of other sensitive residues, and the desired scale of synthesis. The Boc strategy, with its robust and acid-labile protecting group, may be advantageous for synthesizing hydrophobic peptides prone to aggregation. In contrast, the Fmoc strategy offers milder deprotection conditions, making it suitable for peptides with acid-sensitive moieties and for automated synthesis.

Comparative Analysis of Boc and Fmoc Strategies

The fundamental difference between the Boc and Fmoc strategies lies in the Nα-protecting group and the corresponding deprotection chemistry. The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed with a secondary amine, most commonly piperidine. This distinction dictates the choice of side-chain protecting groups and the overall synthetic workflow.

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)Base (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically benzyl-based, removed with strong acid (e.g., HF)Typically tert-butyl-based, removed with TFA
Cleavage from Resin Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA)
Compatibility Good for base-sensitive groupsGood for acid-sensitive groups
Coupling Reagents Traditionally DCC/HOBt; compatible with modern reagentsHighly compatible with modern reagents (e.g., HBTU, HATU)
Aggregation Issues Can be advantageous for hydrophobic sequences due to protonation after deprotectionMore prone to aggregation with hydrophobic peptides
Automation Amenable to automationWell-suited for automated synthesis

Experimental Data

Boc Strategy: Solution-Phase Synthesis Example

A study on microwave-assisted solution-phase peptide synthesis reported the coupling of Boc-L-2-aminobutanoic acid (Boc-Abu-OH) with H-Phe-Ile-OMe. This reaction yielded the tripeptide Boc-Abu-Phe-Ile-OMe with an 83% yield and 98% purity [1]. While this is a solution-phase example, it demonstrates the high efficiency achievable with Boc-protected Abu.

Fmoc Strategy: Solid-Phase Synthesis Example

In an example of automated solid-phase synthesis using Fmoc chemistry, a 21-residue peptide containing L-2-aminobutanoic acid as an isosteric replacement for cysteine was prepared. The overall yield of the purified peptide was 21% [2]. It is important to note that the overall yield in multi-step solid-phase synthesis is influenced by the coupling efficiency at each step. High coupling yields, often exceeding 99%, are crucial for the successful synthesis of long peptides using the Fmoc strategy[].

Experimental Protocols

Below are generalized protocols for the incorporation of L-2-aminobutanoic acid using both Boc and Fmoc SPPS.

Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

A typical cycle for adding a this compound residue to a peptide chain on a solid support involves the following steps:

  • Resin Swelling: The peptide-resin is swollen in a suitable solvent like dichloromethane (DCM).

  • Boc Deprotection: The N-terminal Boc group is removed by treatment with 50% trifluoroacetic acid (TFA) in DCM for approximately 15-25 minutes[4]. A short pre-wash of about 5 minutes is often performed[4].

  • Washing: The resin is washed with DCM and isopropanol (IPA) to remove residual acid and byproducts.

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a 10% solution of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), in DCM[4].

  • Washing: The resin is thoroughly washed to remove excess base.

  • Coupling: The this compound is activated and coupled to the free N-terminal amine. A common method involves pre-activation with a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt)[5][6]. The activated amino acid is then added to the resin and the reaction is allowed to proceed until completion, which can be monitored by a colorimetric test like the ninhydrin test.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS) Cycle

The cycle for incorporating an Fmoc-L-2-aminobutanoic acid residue is as follows:

  • Resin Swelling: The peptide-resin is swollen in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a 20-50% solution of piperidine in DMF[7].

  • Washing: The resin is washed thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: The Fmoc-L-2-aminobutanoic acid is activated and coupled to the deprotected N-terminus. Modern coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used in the presence of a base like DIEA[5][8]. The reaction progress is monitored, for instance, with the Kaiser test. If the coupling is incomplete, a second coupling can be performed[5].

  • Washing: The resin is washed with DMF to remove unreacted reagents and byproducts, making it ready for the next cycle.

Potential Challenges and Side Reactions

The synthesis of peptides, particularly those containing non-canonical amino acids, can present challenges.

  • Aggregation: Hydrophobic peptide sequences have a tendency to aggregate on the solid support, which can hinder reagent diffusion and lead to incomplete reactions[9][10]. The Boc strategy can sometimes be advantageous in these cases, as the protonation of the N-terminus after TFA deprotection can disrupt intermolecular hydrogen bonding and reduce aggregation[].

  • Steric Hindrance: While L-2-aminobutanoic acid is not considered a sterically hindered amino acid, challenges can arise with more complex non-canonical residues, potentially requiring optimized coupling conditions or double coupling[5].

  • Racemization: Although less of a concern for Abu compared to residues like histidine or cysteine, the choice of coupling reagents and conditions is crucial to minimize epimerization, especially when using the Fmoc strategy with certain bases[8][12].

  • Aspartimide Formation: In Fmoc SPPS, sequences containing aspartic acid are prone to aspartimide formation, a side reaction catalyzed by the basic deprotection conditions[8]. This is a sequence-dependent issue and not directly related to the presence of Abu.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-Abu-OH, DCC/HOBt) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Final_Peptide Elongated Peptide-Resin Wash3->Final_Peptide

Caption: General workflow for one cycle of Boc-SPPS.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Abu-OH, HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Final_Peptide Elongated Peptide-Resin Wash2->Final_Peptide

References

A Head-to-Head Comparison of Solution-Phase vs. Solid-Phase Synthesis for Peptides Incorporating Boc-L-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a peptide synthesis methodology is a critical decision that profoundly influences project timelines, scalability, cost-effectiveness, and the ultimate purity of the target peptide. This guide provides a detailed, head-to-head comparison of solution-phase and solid-phase synthesis techniques, with a specific focus on peptides incorporating the unnatural amino acid, Boc-L-2-aminobutanoic acid (Boc-Abu-OH).

The choice between synthesizing peptides in a homogenous solution (solution-phase) versus on an insoluble polymeric support (solid-phase) presents a trade-off between traditional, scalable methods and more modern, automated approaches. This comparison is particularly relevant when incorporating non-proteinogenic amino acids like L-2-aminobutanoic acid, which can influence reaction kinetics and purification strategies.

At a Glance: Key Differences Between Solution-Phase and Solid-Phase Synthesis

FeatureSolution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Principle All reactions are carried out in a homogeneous solution.The peptide is synthesized on an insoluble polymer resin.
Purification Intermediates are purified after each step, often by crystallization or chromatography.Excess reagents are removed by washing the resin; final purification occurs after cleavage.
Scalability Well-suited for large-scale synthesis (grams to kilograms) of shorter peptides.Excellent for laboratory scale (milligrams to grams); large-scale synthesis can be costly.
Synthesis Time Generally slower and more labor-intensive due to intermediate purification steps.Faster for longer peptides due to simplified washing steps and potential for automation.
Reagent Usage Stoichiometric amounts of reagents are typically used.A large excess of reagents is often used to drive reactions to completion.
Automation Less amenable to full automation.Readily automated, allowing for high-throughput synthesis.
Purity High purity can be achieved due to the purification of intermediates.Purity of the final product is dependent on the efficiency of each coupling and deprotection step.

Quantitative Performance Comparison: A Case Study

To provide a clearer understanding of the practical outcomes of each method, this section presents a comparative analysis based on experimental data. A literature report on the solution-phase synthesis of a tripeptide containing this compound is compared with a representative solid-phase synthesis of a similar dipeptide.

Case Study 1: Solution-Phase Synthesis of Boc-Abu-Phe-Ile-OMe

A study on microwave-assisted solution-phase peptide synthesis in water reported the coupling of Boc-Abu-OH with H-Phe-Ile-OMe.

Case Study 2: Representative Solid-Phase Synthesis of Boc-Abu-Gly-OH

The following data represents typical outcomes for the solid-phase synthesis of a simple dipeptide on a Merrifield resin.

ParameterSolution-Phase Synthesis (Boc-Abu-Phe-Ile-OMe)Solid-Phase Synthesis (Representative Boc-Abu-Gly-OH)
Overall Yield 83%~70-80% (typical for dipeptides)
Purity (HPLC) 98%>95% (after purification)
Synthesis Time Dependent on purification of intermediates~24-48 hours (including cleavage and purification)
Scale Milligram to gramMilligram to gram

Experimental Workflows

The following diagrams illustrate the general workflows for solution-phase and solid-phase peptide synthesis, highlighting the key steps involved in each methodology.

Solution_Phase_Workflow cluster_synthesis Solution-Phase Synthesis Cycle Start Start Protect_AA1 Protect C-terminus of AA1 Start->Protect_AA1 Protect_AA2 Protect N-terminus of AA2 (Boc-Abu-OH) Start->Protect_AA2 Couple Couple Protected AA1 and AA2 Protect_AA1->Couple Protect_AA2->Couple Purify_Dipeptide Purify Protected Dipeptide Couple->Purify_Dipeptide Deprotect_N Deprotect N-terminus Elongate Couple next Boc-AA-OH Deprotect_N->Elongate Final_Deprotect Final Deprotection Deprotect_N->Final_Deprotect End of Elongation Purify_Dipeptide->Deprotect_N Elongate->Couple Purify_Final Purify Final Peptide Final_Deprotect->Purify_Final End End Purify_Final->End

Caption: Workflow for solution-phase peptide synthesis.

Solid_Phase_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Start Start Resin_Prep Swell Resin Start->Resin_Prep Attach_AA1 Attach first protected AA to resin Resin_Prep->Attach_AA1 Deprotect_N N-terminal Deprotection (TFA) Attach_AA1->Deprotect_N Wash1 Wash Deprotect_N->Wash1 Neutralize Neutralization (DIEA) Wash1->Neutralize Wash2 Wash Neutralize->Wash2 Couple_Abu Couple Boc-Abu-OH Wash2->Couple_Abu Wash3 Wash Couple_Abu->Wash3 Repeat_Cycle Repeat Cycle for next AA Wash3->Repeat_Cycle Continue Elongation Cleave Cleave peptide from resin (e.g., HF) Wash3->Cleave Final Cycle Repeat_Cycle->Deprotect_N Purify Purify Peptide Cleave->Purify End End Purify->End

A Comparative Guide to Byproduct Analysis in Peptide Synthesis: The Case of Boc-L-2-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as L-2-aminobutanoic acid (Aba), is a critical strategy in modern drug design, offering enhanced metabolic stability and unique conformational properties to peptide-based therapeutics. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) is paramount, directly influencing the purity profile of the final peptide. This guide provides an objective comparison of byproducts generated during the incorporation of L-2-aminobutanoic acid using the tert-butyloxycarbonyl (Boc) strategy versus the widely used 9-fluorenylmethoxycarbonyl (Fmoc) alternative.

Byproduct Profile Comparison: Boc vs. Fmoc for L-2-Aminobutanoic Acid Incorporation

While specific quantitative data for byproduct formation with L-2-aminobutanoic acid is not extensively published, we can infer the likely byproduct profiles based on the fundamental chemistry of Boc and Fmoc SPPS. The primary difference lies in the Nα-deprotection step: Boc chemistry utilizes strong acid (e.g., trifluoroacetic acid - TFA), while Fmoc chemistry employs a base (e.g., piperidine).

Table 1: Comparative Analysis of Potential Byproducts in L-2-Aminobutanoic Acid Peptide Synthesis

Byproduct TypeBoc-L-2-aminobutanoic acidFmoc-L-2-aminobutanoic acidAnalytical Detection Method
Deletion Sequences Possible due to incomplete deprotection or coupling.Possible due to incomplete deprotection or coupling.HPLC, MS
Truncated Sequences Can occur, often capped with acetyl groups if capping steps are used.Can occur, often capped with acetyl groups if capping steps are used.HPLC, MS
Racemization Lower risk for Aba due to its simple alkyl side chain. However, prolonged exposure to coupling reagents can be a factor.Generally low risk for Aba. The use of certain coupling reagents can increase this risk.Chiral HPLC, MS/MS
tert-Butylation A potential side reaction where the tert-butyl cation, generated during Boc deprotection, can modify nucleophilic side chains (e.g., Trp, Met). The ethyl side chain of Aba is not susceptible.Not applicable.HPLC, MS
Diketopiperazine Formation Possible, especially at the dipeptide stage. Can be minimized with in situ neutralization protocols.More prevalent, particularly if Proline is in the first two residues.HPLC, MS
Aspartimide Formation Can occur under acidic or basic conditions, though less common during Boc-SPPS deprotection steps.A significant side reaction for Asp-containing sequences due to repetitive base exposure during Fmoc deprotection.HPLC, MS
Piperidinyl Adducts Not applicable.Formation of piperidinyl adducts with dehydroalanine (from Cys) or as a result of aspartimide ring opening can occur.HPLC, MS

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for L-2-Aminobutanoic Acid Incorporation

This protocol outlines the general steps for incorporating L-2-aminobutanoic acid into a peptide sequence using either Boc or Fmoc strategies on a manual or automated synthesizer.

Materials:

  • Resin (e.g., Merrifield for Boc, Rink Amide for Fmoc)

  • This compound or Fmoc-L-2-aminobutanoic acid

  • Other protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., DIPEA)

  • Solvents (DMF, DCM)

  • Deprotection reagents (TFA for Boc, piperidine in DMF for Fmoc)

  • Cleavage cocktail (e.g., TFA/TIS/H2O for Fmoc, HF for Boc)

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first protected amino acid to the resin.

  • Deprotection:

    • Boc Strategy: Treat the resin with a solution of TFA in DCM (e.g., 50% v/v) to remove the Boc group. Neutralize with a base solution (e.g., 10% DIPEA in DMF).

    • Fmoc Strategy: Treat the resin with a solution of piperidine in DMF (e.g., 20% v/v) to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling: Couple the next protected amino acid (e.g., this compound or Fmoc-L-2-aminobutanoic acid) using a suitable coupling reagent and base in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 3-6 for each amino acid in the sequence.

  • Final Deprotection: Perform the final N-terminal deprotection.

  • Cleavage and Global Deprotection: Treat the resin with the appropriate cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and purify by preparative HPLC.

HPLC-MS Protocol for Byproduct Analysis

This protocol provides a general method for the analytical separation and identification of peptide impurities.[1][2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Materials:

  • Crude peptide sample

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Inject 5-10 µL of the sample.

    • Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Mass Spectrometric Analysis:

    • Couple the HPLC eluent to the ESI-MS.

    • Acquire mass spectra in positive ion mode over a mass range of m/z 300-2000.

    • Perform MS/MS fragmentation on the major peaks to confirm the sequence of the target peptide and identify impurities.

  • Data Analysis:

    • Integrate the peak areas from the UV chromatogram to quantify the relative abundance of the main peptide and its byproducts.

    • Analyze the mass spectra to identify the molecular weights of the impurities and deduce their structures (e.g., deletion sequences, truncations, modifications).

Visualizing the Process

Boc-SPPS Workflow with Potential Byproduct Formation

Boc_SPPS_Workflow start Start: Resin coupling1 Couple Boc-AA1 start->coupling1 deprotection1 Boc Deprotection (TFA) coupling1->deprotection1 neutralization1 Neutralization (DIPEA) deprotection1->neutralization1 coupling_Aba Couple Boc-Aba neutralization1->coupling_Aba deprotection_Aba Boc Deprotection (TFA) coupling_Aba->deprotection_Aba deletion Deletion Byproduct coupling_Aba->deletion Incomplete Coupling racemization Racemized Peptide coupling_Aba->racemization During Activation neutralization_Aba Neutralization (DIPEA) deprotection_Aba->neutralization_Aba truncation Truncation Byproduct deprotection_Aba->truncation Incomplete Deprotection coupling_n Couple Boc-AAn neutralization_Aba->coupling_n final_cleavage Final Cleavage (e.g., HF) coupling_n->final_cleavage crude_peptide Crude Peptide final_cleavage->crude_peptide

Caption: Boc-SPPS workflow for incorporating L-2-aminobutanoic acid (Aba) and potential byproduct pathways.

Experimental Workflow for Byproduct Analysis

Byproduct_Analysis_Workflow crude_peptide Crude Peptide from Synthesis sample_prep Sample Preparation (Dissolution in Mobile Phase A) crude_peptide->sample_prep hplc Analytical HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc uv_detection UV Detection (214/280 nm) hplc->uv_detection ms_analysis ESI-MS Analysis hplc->ms_analysis data_analysis Data Analysis uv_detection->data_analysis msms_analysis MS/MS Fragmentation of Key Peaks ms_analysis->msms_analysis msms_analysis->data_analysis quantification Relative Quantification of Impurities data_analysis->quantification identification Structural Identification of Byproducts data_analysis->identification

Caption: A typical experimental workflow for the analysis and characterization of peptide byproducts.

References

Safety Operating Guide

Proper Disposal of Boc-L-2-Aminobutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Boc-L-2-aminobutanoic acid as a hazardous chemical waste. Due to its classification as a skin, eye, and respiratory irritant, it requires careful handling and disposal through your institution's designated hazardous waste program.

This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Understanding the Hazards

This compound is categorized with the following hazards:

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

These classifications necessitate that this compound be managed as a hazardous waste.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (chemically resistant).
Skin and Body Impervious clothing, such as a lab coat.
Respiratory Use in a well-ventilated area. A suitable respirator may be required for large quantities or in case of dust/aerosol formation.

III. Disposal Procedures for Unused or Waste this compound

Step 1: Waste Collection

  • All waste this compound, including unwanted or expired material, must be collected for hazardous waste disposal.

  • Do not mix this chemical with other waste streams unless compatibility has been verified.

  • Store the waste in a designated, well-ventilated "Satellite Accumulation Area" within the laboratory.

Step 2: Container Selection and Labeling

  • Use a chemically compatible container with a secure, leak-proof screw cap. The original container is often a suitable choice if it is in good condition.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound" (avoid abbreviations), the CAS number (34306-42-8), and the associated hazards (Irritant).

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management to schedule a pickup.

  • Follow all institutional procedures for waste manifest and pickup.

IV. Managing Spills

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.

  • Collect and Dispose: Place all contaminated materials (absorbent, cleaning supplies, and contaminated PPE) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), and collect the cleaning materials for hazardous waste disposal.

V. Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly:

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times.

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, always confirm this with your institutional guidelines.

VI. Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found in the search results, the procedures outlined above are based on established guidelines for the disposal of hazardous laboratory chemicals. The core principle is the segregation and proper containment of the hazardous material for collection by a certified waste disposal service.

VII. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_chemical Chemical Waste cluster_spill Spill Material cluster_container Empty Container start This compound Waste Generated assess_type Identify Waste Type start->assess_type collect_chem Collect in Labeled Hazardous Waste Container assess_type->collect_chem Unused/Waste Chemical collect_spill Collect Contaminated Material in Hazardous Waste Container assess_type->collect_spill Spill Material triple_rinse Triple Rinse Container assess_type->triple_rinse Empty Container contact_ehs Contact EHS for Pickup collect_chem->contact_ehs collect_spill->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->contact_ehs dispose_container Dispose as Regular Lab Waste deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-L-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Logistical Plans for Handling Boc-L-2-aminobutanoic Acid.

This document provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No: 34306-42-8). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RequirementRationale
Eye Protection Safety goggles with side-shields or safety glasses.[1][3]To protect eyes from dust particles and potential splashes, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][3]To prevent skin contact which can cause irritation.
Body Protection Laboratory coat.[1][3]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) in case of dust formation.[3][4]To prevent inhalation of dust particles which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure and ensure safety when handling this compound.

Preparation:

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended.[1]

  • Locate and ensure accessibility of the safety shower and eye wash station before starting work.[1]

  • Put on all required personal protective equipment as detailed in Table 1.

Handling:

  • Avoid generating dust.[5]

  • Weigh and handle the substance with care, minimizing the amount of material being used.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Ensure Adequate Ventilation (Chemical Fume Hood) prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Avoid Dust Generation prep3->handle1 handle2 Weigh and Handle with Care handle1->handle2 handle3 Avoid Contact (Skin, Eyes, Clothing) handle2->handle3 store1 Store in Tightly Closed Container handle3->store1 store2 Store in Cool, Dry, Well-Ventilated Area store1->store2

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

Waste Collection:

  • Collect waste material in a suitable, labeled container.

  • Avoid mixing with incompatible materials.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not let the product enter drains, other waterways, or the soil.[1][2]

  • Decontaminate work surfaces by scrubbing with alcohol.[1]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][3]
Inhalation Immediately relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

In Case of a Spill:

  • Evacuate personnel to safe areas.[1]

  • Use full personal protective equipment.[1]

  • Prevent further leakage or spillage if it is safe to do so.

  • Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Collect the absorbed material and dispose of it according to the disposal plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-2-aminobutanoic acid
Reactant of Route 2
Reactant of Route 2
Boc-L-2-aminobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.